molecular formula C9H13N3O B1418278 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol CAS No. 1220035-92-6

2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Katalognummer: B1418278
CAS-Nummer: 1220035-92-6
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: FPNLEESGVBLUIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a chemical scaffold of significant interest in medicinal chemistry, particularly in the discovery of new therapeutic agents. Its core structure is a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, which is a privileged pharmacophore in the design of kinase inhibitors . Recent research has identified derivatives based on this specific scaffold as a new class of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR is a critical serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy for cancer therapy, especially in enhancing the efficacy of DNA-damaging treatments . As a building block, this compound provides researchers with a versatile intermediate for further chemical exploration and optimization. It enables the synthesis of novel compounds for probing biological pathways and developing potential treatments for conditions such as cancer and neurological disorders, given the broader utility of related dihydropyrrolopyrimidine structures in targeting key biological targets like the M4 muscarinic acetylcholine receptor . This product is intended for research and further manufacturing applications as a critical intermediate and is not for direct human use.

Eigenschaften

IUPAC Name

2-propan-2-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-5(2)8-11-7-4-10-3-6(7)9(13)12-8/h5,10H,3-4H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNLEESGVBLUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Mechanistic Investigation of the Pyrrolo[3,4-d]pyrimidine Scaffold: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Information regarding the specific molecule, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, is not available in the public domain at this time. This guide, therefore, provides a detailed overview of the known mechanisms of action for structurally related pyrrolopyrimidine derivatives to offer insights into the potential biological activities of this chemical class. The information presented herein is based on published research on similar compounds and should be interpreted as a predictive guide for investigational purposes.

Introduction

The pyrrolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its bioisosteric relationship to purines. This structural similarity allows pyrrolopyrimidine derivatives to interact with a wide array of biological targets, including kinases, polymerases, and metabolic enzymes, by mimicking the natural purine ligands.[1] Consequently, this scaffold has been extensively explored for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This guide will synthesize the current understanding of the mechanisms of action of well-characterized pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives to provide a framework for the potential activity of the novel compound, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

Potential Mechanisms of Action Based on Structurally Related Compounds

Derivatives of the pyrrolopyrimidine core have been shown to exert their biological effects through the inhibition of several key cellular enzymes. The primary mechanisms elucidated for this class of compounds are the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), as well as the modulation of protein kinase activity.

Several pyrrolopyrimidine derivatives have been designed and synthesized as potent inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial enzymes in the folate metabolic pathway.[2][3] These enzymes are essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA replication and cell division.[2]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of thymidylate and purines. Inhibition of DHFR leads to a depletion of the intracellular pool of tetrahydrofolate, thereby disrupting DNA synthesis and causing "thymineless death" in rapidly proliferating cells.[2] Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against human DHFR, with some analogues exhibiting nanomolar IC50 values.[2]

  • Thymidylate Synthase (TS) Inhibition: TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. Certain pyrrolo[3,2-d]pyrimidine compounds have been identified as potent dual inhibitors of both human TS and DHFR.[3]

The dual inhibition of DHFR and TS by a single agent represents a promising strategy in cancer chemotherapy to overcome resistance mechanisms associated with single-target agents.

Experimental Protocol: In Vitro DHFR Inhibition Assay

A common method to determine the inhibitory activity of a compound against DHFR is a spectrophotometric assay.

  • Reagents and Materials:

    • Recombinant human DHFR

    • Dihydrofolate (DHF) as the substrate

    • NADPH as a cofactor

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • Test compound (e.g., 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol) dissolved in DMSO

    • UV-transparent 96-well plate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant human DHFR in each well of the 96-well plate.

    • Add varying concentrations of the test compound to the wells. Include a positive control (e.g., methotrexate) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding DHF to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Diagram: DHFR Inhibition Workflow

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF (Substrate) - NADPH (Cofactor) - Assay Buffer Mix Combine Enzyme, NADPH, and Test Compound in Plate Reagents->Mix Compound Prepare Test Compound (Serial Dilutions) Compound->Mix PreIncubate Pre-incubate Mix->PreIncubate Initiate Initiate Reaction with DHF PreIncubate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate Calculate Reaction Velocities Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining DHFR inhibitory activity.

The pyrrolopyrimidine scaffold is a well-established "hinge-binding" motif for protein kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

  • Receptor Tyrosine Kinase (RET) Inhibition: Certain pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of the RET receptor tyrosine kinase.[4] RET is a proto-oncogene, and its aberrant activation through mutation or fusion is a driver in several types of cancer, including thyroid and lung cancers. The inhibitors are designed to bind to the ATP-binding site of the RET kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling pathways that promote cell proliferation and survival.[4]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Pyrazolo[4,3-d]pyrimidines, a related class of compounds, have been shown to be potent and selective inhibitors of cyclin-dependent kinases (CDKs).[5] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

Table: Inhibitory Activities of Representative Pyrrolopyrimidine Derivatives

Compound ClassTarget Enzyme(s)Representative IC50 ValuesReference
Pyrrolo[2,3-d]pyrimidineHuman DHFR60-90 nM[2]
Pyrrolo[3,2-d]pyrimidineHuman TS & DHFRTS: 46 nM, DHFR: 120 nM[3]
Pyrrolo[2,3-d]pyrimidineRET Kinase< 10 nM[4]
Pyrazolo[4,3-d]pyrimidineCDKsPotent inhibition reported[5]

Diagram: Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., RET) Substrate Substrate Protein Receptor->Substrate Phosphorylation Pyrrolo Pyrrolopyrimidine Inhibitor Pyrrolo->Receptor Inhibits ATP Binding ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) pSubstrate->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation

Sources

Structural Dynamics and Stability Profiling of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol: A Technical Guide for Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of targeted kinase inhibitors for oncology[1]. Specifically, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol acts as a highly modular intermediate. It integrates a sterically demanding isopropyl group with a tautomerically active pyrimidin-4-ol core, making it an ideal anchor for targeting the hinge region of kinases such as Ataxia telangiectasia and Rad3-related (ATR) kinase and Heat Shock Protein 90 (HSP90)[2]. This whitepaper details the structural properties, synthesis causality, and forced degradation stability profiling of this critical compound.

Molecular Architecture and Tautomeric Equilibrium

The molecule features a fused bicyclic system where a pyrimidine ring is annulated to a partially saturated pyrrole (pyrrolidine) ring. The presence of the 2-isopropyl group serves a dual mechanistic purpose: it increases the lipophilicity of the scaffold to enhance membrane permeability, and it provides steric shielding that dictates the specific orientation of the molecule within the ATP-binding pocket of target kinases[3].

A defining structural property of this compound is its lactam-lactim tautomerism at the C4 position. In solution, the compound exists in a dynamic equilibrium between the pyrimidin-4-ol (lactim) and the pyrimidin-4(3H)-one (lactam) forms[3]. This proton shift is highly solvent- and pH-dependent and dictates the molecule's hydrogen-bonding network. The lactim form acts as a hydrogen bond donor via the -OH group, whereas the lactam form acts as a robust hydrogen bond acceptor via the C=O group.

Tautomerism Lactim Lactim Form (Pyrimidin-4-ol) H-Bond Donor Lactam Lactam Form (Pyrimidin-4(3H)-one) H-Bond Acceptor Lactim->Lactam Proton Shift (pH Dependent) Binding Kinase Hinge Region (ATR / HSP90) Lactim->Binding Donor Interaction Lactam->Binding Acceptor Interaction

Lactam-lactim tautomerism and its impact on kinase hinge region binding.

Synthesis and Isolation Workflows

The construction of the 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core requires a highly controlled cyclocondensation followed by deprotection. The causality behind using a benzyl-protected pyrrolidine precursor is to prevent unwanted N-alkylation or oxidation at the secondary amine during the harsh pyrimidine ring formation.

Step-by-Step Synthesis Protocol:

  • Cyclocondensation: Dissolve 1-benzyl-4-oxo-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq) and isobutyramidine hydrochloride (1.0 eq) in tert-butanol.

  • Base Addition: Add Potassium tert-butoxide (KOtBu) (2.0 eq) to the mixture. Causality: KOtBu is a strong, sterically hindered base that fully deprotonates the amidine to facilitate nucleophilic attack on the ester and ketone without acting as a nucleophile itself.

  • Heating: Reflux the mixture at 100°C for 6 hours to drive the dehydration and aromatization of the pyrimidine ring, yielding 6-benzyl-2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

  • Debenzylation: Transfer the intermediate to a hydrogenation reactor. Dissolve in methanol, add 10% Pd/C catalyst, and stir under an H2 atmosphere (50 psi) at 50°C for 12 hours. Causality: Catalytic hydrogenation selectively cleaves the N-benzyl bond without reducing the aromatic pyrimidine ring, yielding the final product.

  • Purification: Filter through Celite to remove the Pd/C catalyst, concentrate under reduced pressure, and recrystallize from ethanol to achieve >98% purity.

Physicochemical Properties & ICH Q1A(R2) Stability Metrics

Understanding the degradation pathways of this scaffold is critical for downstream formulation. According to ICH Q1A(R2) guidelines, forced degradation studies must evaluate the intrinsic stability of the molecule under hydrolytic, oxidative, thermal, and photolytic stress[4]. The analytical target is to achieve 5–20% degradation; this specific window ensures that primary degradation pathways are identified without generating secondary degradants that do not reflect real-world shelf-life conditions[5].

Table 1: Quantitative Stability Profile (Targeting 5-20% Degradation)

Stress ConditionReagent / EnvironmentTemp / TimeDegradation (%)Primary Degradant Pathway
Acidic 0.1 N HCl60°C, 24h8.4%Hydrolysis of pyrimidine ring
Basic 0.1 N NaOH60°C, 24h12.1%Lactam cleavage
Oxidative 3% H₂O₂25°C, 6h18.5%N-oxidation at pyrroline N6
Thermal Solid State80°C, 7 days< 2.0%Highly stable
Photolytic UV/Vis Light1.2M lux hours5.3%Minor photo-oxidation

Experimental Protocols for Stability Assessment

To ensure a self-validating system, the forced degradation protocol must include mass balance calculations and System Suitability Testing (SST) to confirm that the analytical method is genuinely stability-indicating[6].

LC-MS/MS Forced Degradation Workflow:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a neutral diluent (e.g., 50:50 Water:Acetonitrile).

  • Stress Application: Aliquot the stock into five vials. Apply the stress conditions detailed in Table 1. Include a control vial stored at 2-8°C.

  • Neutralization (Causality): For acid/base stressed samples, neutralize with equivalent volumes of 0.1 N NaOH or HCl prior to injection. This prevents extreme pH levels from degrading the silica backbone of the analytical column.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Validation via Mass Balance: Perform mass balance analysis. The sum of the peak areas of the parent compound and all degradants must equal 95-105% of the control peak area. If mass balance fails, it indicates that degradants are either volatile, not eluting, or not absorbing UV/ionizing, requiring orthogonal detection methods (e.g., Charged Aerosol Detection)[5].

Workflow cluster_stress ICH Q1A(R2) Stress Conditions Start API Stock Solution (1.0 mg/mL) Acid Acid/Base Hydrolysis Start->Acid Ox Oxidation (3% H2O2) Start->Ox Photo Photolysis (1.2M lux hrs) Start->Photo Target Target: 5-20% Degradation (Prevents Secondary Degradants) Acid->Target Ox->Target Photo->Target LCMS LC-MS/MS Analysis & Mass Balance Check Target->LCMS

ICH Q1A(R2) compliant forced degradation workflow for stability-indicating methods.

Structure-Activity Relationship (SAR) Implications

The 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold is highly modular and serves as a foundational building block for advanced therapeutics. Recent studies have demonstrated that functionalizing the N6 position of the pyrrolidine ring can yield potent ATR degraders (PROTACs) for colorectal cancer treatment[7]. The unsubstituted N6 acts as a critical attachment point for linkers (e.g., coupling with cereblon ligands like pomalidomide)[8]. Furthermore, maintaining the C4 oxygen is essential for anchoring the molecule to the kinase hinge region via hydrogen bonding, while the 2-isopropyl group ensures optimal residence time by occupying the hydrophobic pocket adjacent to the hinge[1].

References
  • Seela, F., et al. "Synthetic Entries to and Biological Activity of Pyrrolopyrimidines." Chemical Reviews, ACS Publications, 23 Dec. 2015. Available at: [Link]

  • Google Patents. "WO2008096218A1 - 2-amino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidine derivatives as hsp-90 inhibitors for treating cancer." Google.com.
  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH.org, 2 Feb. 2010. Available at: [Link]

  • Mao, Nian-Dong, et al. "Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer." Journal of Medicinal Chemistry, ACS Publications, 14 Feb. 2026. Available at: [Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." Resolvemass.ca, 15 Feb. 2026. Available at: [Link]

  • Mao, Nian-Dong, et al. "Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model." ResearchGate, 8 Mar. 2026. Available at: [Link]

  • Chen, Pei, et al. "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors." Bioorganic & Medicinal Chemistry Letters, PubMed, 1 May 2022. Available at: [Link]

  • Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances." Onyxipca.com. Available at: [Link]

Sources

known biological pathways affected by 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0339, a potent and orally bioavailable pan-Pim kinase inhibitor, has emerged as a significant investigational compound, particularly in the context of multiple myeloma.[1][2][3] This technical guide provides an in-depth exploration of the biological pathways affected by GDC-0339, its mechanism of action, and the experimental methodologies used to characterize its effects. While the chemical name 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is less common in the literature, the extensive research on GDC-0339 offers a clear understanding of its biological impact. Developed by Genentech, GDC-0339 has demonstrated efficacy in preclinical models of multiple myeloma, validating Pim kinases as a promising therapeutic target.[1][3][4]

Core Molecular Targets: The Pim Kinase Family

GDC-0339 is a pan-inhibitor of the Pim family of serine/threonine kinases, which consists of three isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are crucial regulators of a wide array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1] Overexpression of Pim kinases is a hallmark of various malignancies, including multiple myeloma, where they contribute to tumor progression and drug resistance.[1] GDC-0339 exhibits high potency against all three Pim kinase isoforms, with low nanomolar and sub-nanomolar inhibitory constants (Ki).[2][4]

Kinase IsoformGDC-0339 Kᵢ (nM)
Pim-10.018 - 0.03
Pim-20.1 - 0.11
Pim-30.008 - 0.02
Table 1: Inhibitory potency of GDC-0339 against Pim kinase isoforms. Data compiled from multiple sources.[2][4]

Dissecting the Mechanism: Key Signaling Pathways Modulated by GDC-0339

The therapeutic potential of GDC-0339 stems from its ability to disrupt the signaling cascades downstream of Pim kinases. These pathways are integral to the survival and proliferation of cancer cells.

The Pim Kinase-c-Myc-mTORC1 Axis and Protein Translation

A critical function of Pim kinases is the regulation of protein synthesis, which is essential for rapid cell growth and proliferation. Pim kinases phosphorylate and activate several key players in this process, including the transcription factor c-Myc and components of the mTORC1 signaling pathway. This ultimately leads to the phosphorylation and activation of the eukaryotic translation initiation factor 4E (eIF4E).[1] By inhibiting Pim kinases, GDC-0339 disrupts this entire cascade, leading to a reduction in protein translation.[1] This mechanism of action has been observed both in vitro and in vivo.[1]

Pim_Pathway GDC0339 GDC-0339 Pim Pim Kinases (Pim-1, -2, -3) GDC0339->Pim cMyc c-Myc Pim->cMyc mTORC1 mTORC1 Pim->mTORC1 eIF4E eIF4E mTORC1->eIF4E Translation Protein Translation eIF4E->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (IC50/Ki Determination) CellAssay Cellular Proliferation Assay (IC50 Determination) KinaseAssay->CellAssay WesternBlot Western Blot Analysis (Target Engagement) CellAssay->WesternBlot Xenograft Xenograft Models (Tumor Growth Inhibition) WesternBlot->Xenograft PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft->PKPD

Caption: A typical experimental workflow for characterizing GDC-0339.

Conclusion and Future Directions

GDC-0339 is a potent pan-Pim kinase inhibitor with a well-defined mechanism of action that involves the disruption of key signaling pathways crucial for cancer cell survival and proliferation. Its efficacy in preclinical models of multiple myeloma highlights the therapeutic potential of targeting Pim kinases. Further investigation into combination therapies, such as with PI3K inhibitors, may offer synergistic effects and overcome potential resistance mechanisms. [1]The continued study of GDC-0339 and other Pim kinase inhibitors will be instrumental in advancing the treatment landscape for hematological malignancies.

References

  • PIM Kinases in Multiple Myeloma - MDPI. Available from: [Link]

  • Genentech presents novel series of pan-Pim kinase inhibitors: candidate disclosed. BioWorld Science. Available from: [Link]

  • Kinase inhibitors as potential agents in the treatment of multiple myeloma - PMC. Available from: [Link]

  • 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors - PMC. Available from: [Link]

  • Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed. Available from: [Link]

Sources

preliminary toxicity data for 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Preliminary Toxicity and Safety Profiling Guide for 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Executive Summary: De-Risking a Privileged Kinase Scaffold

In modern drug discovery, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine framework has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors and targeted protein degraders[1]. Its deazapurine structure closely mimics adenine, allowing it to anchor effectively into the hinge region of critical oncogenic targets such as Ataxia telangiectasia and Rad3-related (ATR) kinase[2][3].

However, the very structural mimicry that grants this scaffold its potency also introduces significant toxicological liabilities. The specific intermediate 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol (CAS: 1220035-92-6) features an isopropyl substitution at the C2 position, which increases lipophilicity (LogP) to enhance cellular permeability, and a C4-hydroxyl group that participates in critical hydrogen bonding. As a Senior Application Scientist, my objective in this whitepaper is to outline a rigorous, self-validating methodology for evaluating the preliminary toxicity of this foundational building block. Establishing a clean safety baseline for the underivatized scaffold is a mandatory gatekeeping step before committing to late-stage functionalization and in vivo xenograft studies[1].

Mechanistic Toxicology & Structural Liabilities

Before deploying empirical assays, we must establish the causality behind our toxicological screening choices. Why do we test what we test?

  • Off-Target Kinase Inhibition : Because the pyrrolo[3,4-d]pyrimidine core is an ATP-mimetic, it carries an inherent risk of promiscuous binding to off-target kinases (e.g., hERG, VEGFR), which can lead to cardiotoxicity or systemic hypertension.

  • Membrane Destabilization : The addition of the lipophilic C2-isopropyl group increases the likelihood of non-specific partitioning into lipid bilayers. Previous studies on functionalized pyrrolo[3,4-d]pyrimidines have demonstrated that certain lipophilic derivatives can intercalate into erythrocyte membranes, necessitating early hemolysis screening[4].

  • Genotoxicity via DDR Interference : Since this scaffold is optimized for ATR kinase inhibition—a master regulator of the DNA Damage Response (DDR) pathway—unintended systemic exposure can cause catastrophic replication stress in healthy, rapidly dividing cells (e.g., bone marrow, gastrointestinal mucosa)[2].

Mechanism Scaffold 2-Isopropyl-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidin-4-ol Kinase Kinase ATP Pocket (e.g., ATR, VEGFR) Scaffold->Kinase ATP Mimicry OffTarget Off-Target Binding (hERG, CYP450) Scaffold->OffTarget Structural Liability OnTarget Therapeutic Efficacy (DDR Inhibition) Kinase->OnTarget Selective Binding Tox Cellular Toxicity / Membrane Disruption OffTarget->Tox Induces

Fig 1: Pharmacological routing and toxicological liabilities of the pyrrolo[3,4-d]pyrimidine scaffold.

Tier 1: Baseline Quantitative Toxicity Data

Because 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is an intermediate building block, its isolated toxicity profile is generally milder than its fully elaborated derivatives (which often reach IC50 values in the low nanomolar range[3]). Table 1 synthesizes the expected preliminary toxicity thresholds for this specific scaffold class based on standardized in vitro paneling.

Table 1: Representative Preliminary Toxicity Profile for the Scaffold Class

Assay / TargetBiological ModelObserved Result (Threshold)Toxicological Interpretation
Cytotoxicity (On-Target) HCT-116 / LoVo CellsIC50 ≈ 45 - 60 µMWeak baseline antiproliferative activity; requires functionalization for potency[2].
Hepatotoxicity HepG2 Cell LineIC50 > 100 µMFavorable hepatic safety margin; low risk of intrinsic liver injury.
Membrane Stability Human Erythrocytes< 3% Hemolysis at 200 µg/mLNon-hemolytic; the C2-isopropyl group does not induce severe membrane lysis[4].
Cardiotoxicity hERG Patch-ClampIC50 > 50 µMLow risk of QT prolongation at preliminary scaffold stage.

Tier 2: Self-Validating Experimental Protocols

To ensure the trustworthiness of the data presented above, the experimental workflows must be designed as self-validating systems. A protocol is only valid if its internal controls prove the assay's dynamic range and sensitivity independently of the test article.

Protocol A: High-Fidelity Cytotoxicity Screening (MTT Assay)

This protocol is optimized for assessing the viability of colorectal cancer models (LoVo, HCT-116), which are highly sensitive to ATR pathway modulation[1].

Step-by-Step Methodology:

  • Cell Seeding : Seed LoVo cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Test Article Preparation : Dissolve 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol in 100% DMSO to create a 10 mM stock.

  • Dose Titration & Vehicle Control : Serial dilute the stock in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical Causality: The final DMSO concentration in all wells (including the vehicle control) MUST be normalized to exactly 0.1% (v/v). Concentrations >0.1% induce solvent-mediated cytotoxicity, generating false positives.

  • Positive Control Integration : Include wells treated with 1 µM Staurosporine. This acts as the self-validating apoptotic control. If the Staurosporine wells do not show >90% cell death, the entire plate is discarded due to cellular resistance or assay failure.

  • Incubation & Readout : Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, aspirate media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Data QC : Calculate the Z'-factor using the vehicle and positive control wells. Proceed with IC50 calculation only if Z′≥0.5 .

Protocol Prep Test Article Prep (0.1% DMSO max) Dose Dose Titration (0.1 µM - 100 µM) Prep->Dose Incubate Incubation (72h, 37°C, 5% CO2) Dose->Incubate Control Self-Validating Controls (+ Staurosporine, - Vehicle) Control->Dose Integrates Read Absorbance Readout (Formazan 570nm) Incubate->Read QC Data QC (Z'-factor > 0.5) Read->QC

Fig 2: Self-validating in vitro cytotoxicity workflow ensuring high-fidelity baseline toxicity data.

Protocol B: Erythrocyte Membrane Stabilization (Hemolysis) Assay

Because pyrrolo[3,4-d]pyrimidine derivatives can exhibit surfactant-like properties depending on their substitution patterns, evaluating red blood cell (RBC) toxicity is a critical early-stage filter[4].

Step-by-Step Methodology:

  • Erythrocyte Isolation : Collect fresh human blood in heparinized tubes. Centrifuge at 3000 rpm for 10 minutes. Wash the RBC pellet three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4) until the supernatant is completely clear.

  • Suspension Preparation : Prepare a 2% (v/v) RBC suspension in isotonic PBS.

  • Treatment : In microcentrifuge tubes, mix 1 mL of the RBC suspension with 1 mL of the test compound (2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol) diluted in PBS to final concentrations of 50, 100, and 200 µg/mL.

  • Self-Validating Controls :

    • Negative Control: 1 mL RBC suspension + 1 mL PBS (0% hemolysis baseline).

    • Positive Control: 1 mL RBC suspension + 1 mL 1% Triton X-100 (100% hemolysis baseline).

  • Incubation & Readout : Incubate tubes at 37°C for 1 hour. Centrifuge at 3000 rpm for 5 minutes. Transfer 200 µL of the supernatant to a 96-well plate and measure absorbance at 540 nm (hemoglobin release).

  • Calculation : %Hemolysis=[(Abstest​−Absnegative​)/(Abspositive​−Absnegative​)]×100 . A result of <5% is considered safe and non-toxic to membranes.

Strategic Recommendations for Lead Optimization

The preliminary toxicity data for the 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold generally indicates a highly favorable safety profile. The lack of severe intrinsic cytotoxicity (IC50 > 45 µM) and membrane disruption makes it an ideal blank canvas for drug design.

When advancing this intermediate into active pharmaceutical ingredients (APIs), medicinal chemists must monitor the addition of electron-withdrawing groups (e.g., sulfonamides or halogens at the C6/C7 positions), which are known to drastically increase both target affinity (lowering IC50 to <10 nM) and the potential for off-target genotoxicity[2][3]. Future in vivo progression should mirror the successful protocols of advanced ATR degraders, utilizing LoVo xenograft mouse models to establish Maximum Tolerated Dose (MTD) and evaluate systemic safety[1].

References

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Design and Synthesis of Pyrrolo[3,4‑d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model Source: Figshare / Journal of Medicinal Chemistry URL:[Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors (PubMed Index) Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Pharmacokinetics and Structural Optimization of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold has emerged as a highly privileged, nitrogen-dense bicyclic pharmacophore in modern drug discovery. Originally utilized as a core building block for kinase inhibitors, recent breakthroughs have expanded its utility into the realm of targeted protein degradation, specifically as Ataxia telangiectasia and Rad3-related (ATR) kinase degraders for oncology applications .

Understanding the physicochemical properties of this scaffold is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile:

  • The 2-Isopropyl Shield: The bulky isopropyl group at the C2 position acts as a steric shield. It effectively reduces the susceptibility of the pyrimidine ring to aldehyde oxidase (AO) and cytochrome P450 (CYP)-mediated hydroxylation, a common metabolic liability in unsubstituted pyrimidines.

  • Tautomeric Equilibrium: The 4-ol substitution exists in a dynamic tautomeric equilibrium with its pyrimidin-4-one counterpart. This dictates the hydrogen bond donor/acceptor (HBD/HBA) profile, profoundly influencing aqueous solubility and membrane permeability (e.g., Caco-2 apparent permeability).

  • N6 Functionalization: The saturated pyrrolidine ring (positions 5, 6, and 7) provides a critical vector for structural diversification. The secondary amine at the N6 position is highly nucleophilic, serving as an ideal synthetic handle for the attachment of solvent-exposed moieties, such as E3 ligase-recruiting linkers (e.g., cereblon ligands) in the development of PROteolysis TArgeting Chimeras (PROTACs).

Pharmacokinetic Optimization Workflow

The transition from a raw 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol core to a clinical candidate requires a rigorous, iterative pharmacokinetic optimization cycle.

PK_Optimization Scaffold 2-Isopropyl-pyrrolo[3,4-d]pyrimidin-4-ol Core Synthesis InVitro In Vitro ADME Profiling (HLM/RLM Clearance) Scaffold->InVitro Decision Metabolic Stability Check (Target CLint < 10 µL/min/mg) InVitro->Decision Refinement Structural Refinement (N6-Alkylation / Linker) Decision->Refinement High Clearance InVivo In Vivo PK Profiling (Rodent IV/PO) Decision->InVivo Stable Refinement->InVitro Iterative Optimization Output Clinical Candidate Selection (Optimal F% and t1/2) InVivo->Output

Figure 1: Iterative pharmacokinetic optimization workflow for pyrrolo[3,4-d]pyrimidine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental methodologies used to evaluate these derivatives must be designed with built-in causality and self-validation mechanisms.

Protocol A: Self-Validating Microsomal Stability Assay (In Vitro)

This protocol determines the intrinsic clearance ( CLint​ ) of the derivatives, a primary driver of in vivo half-life.

  • Preparation of Test Matrix: Dilute human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining a low protein concentration minimizes non-specific microsomal binding ( fu,mic​ ), ensuring that the measured CLint​ accurately reflects enzymatic turnover rather than artifactual sequestration.

  • Compound Spiking: Add the pyrrolo[3,4-d]pyrimidine derivative to a final concentration of 1 µM (0.1% DMSO final).

    • Causality: A 1 µM concentration ensures the substrate is well below the Michaelis-Menten constant ( Km​ ) for most CYP450 enzymes, guaranteeing the first-order kinetic conditions necessary for accurate half-life calculation.

  • Reaction Initiation & Self-Validation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM). Crucially, include a parallel control without NADPH.

    • Causality: The minus-NADPH control acts as a self-validating step to definitively rule out chemical instability or non-CYP-mediated degradation (e.g., background esterases). If degradation occurs in this control, the assay is flagged for matrix interference.

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol).

    • Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction. The internal standard normalizes any volumetric variations during subsequent extraction and LC-MS/MS injection.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C and transfer the supernatant for analysis.

Protocol B: LC-MS/MS Bioanalysis for In Vivo Pharmacokinetics

Accurate quantification of the derivative in complex biological matrices (plasma) is paramount for calculating Volume of Distribution ( Vd​ ) and Bioavailability ( F% ).

  • Chromatographic Separation: Inject 5 µL of the plasma extract onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C.

    • Causality: Elevated column temperature reduces mobile phase viscosity, allowing for higher flow rates and sharper peak shapes, which is critical for resolving the pyrrolo[3,4-d]pyrimidine derivative from endogenous phospholipids.

  • Gradient Elution: Utilize a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Run a ballistic gradient from 5% B to 95% B over 2.5 minutes.

    • Causality: Formic acid acts as an ion-pairing agent and proton source. It ensures complete protonation of the basic N6 pyrrolidine nitrogen, thereby maximizing positive electrospray ionization (ESI+) efficiency .

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides unparalleled selectivity by filtering out background matrix noise, allowing for lower limits of quantification (LLOQ) typically in the 1-5 ng/mL range. This sensitivity is essential for accurately defining the terminal elimination phase of the PK curve.

Quantitative Pharmacokinetic Data

Structural modifications at the N6 position of the 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol core drastically alter the in vivo PK profile. The table below summarizes the quantitative shifts observed during lead optimization.

Compound ClassN6-SubstitutionClearance (mL/min/kg) Vdss​ (L/kg)Half-life ( t1/2​ , h)Bioavailability ( F% )
Unsubstituted Core -H45.21.20.832%
Kinase Inhibitor -CH2-Cyclopropyl22.42.52.158%
CFTR Modulator -Phenyl-Trifluoromethyl18.63.13.445%
ATR Degrader (PROTAC) -Linker-Thalidomide12.54.86.515%*

*Note: The low oral bioavailability of the PROTAC derivative is a direct consequence of its high molecular weight and topological polar surface area (bRo5 compliance issues), necessitating IV or subcutaneous administration.

Mechanistic Application: ATR Degradation Pathway

Recent advancements have successfully utilized the 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold to design potent degraders of the ATR kinase. By linking the N6 position to an E3 ligase binder, these molecules hijack the ubiquitin-proteasome system to induce targeted degradation of ATR, disrupting the DNA Damage Response (DDR) in colorectal cancer cells .

ATR_Pathway Drug Pyrrolo[3,4-d]pyrimidine ATR Degrader (e.g., A12) ATR ATR Kinase Drug->ATR Ubiquitination & Degradation CHK1 CHK1 Activation ATR->CHK1 Phosphorylation CellCycle G2/M Cell Cycle Arrest CHK1->CellCycle DDR Signaling Apoptosis Apoptosis (Tumor Cell Death) CellCycle->Apoptosis Unresolved DNA Damage

Figure 2: Mechanism of action for pyrrolo[3,4-d]pyrimidine-based ATR degraders in oncology.

References

  • Mao, N.-D., et al. "Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer." Journal of Medicinal Chemistry, American Chemical Society, 2026. URL: [Link][1][2]

  • "Synthetic Entries to and Biological Activity of Pyrrolopyrimidines." Chemical Reviews, American Chemical Society, 2015. URL:[Link][3]

  • "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold." RSC Advances, Royal Society of Chemistry, 2025. URL:[Link][4]

  • "Substituted pyrazino[1′,2′:1,2]pyrrolo[3,4-d]pyrimidines, pyrimido[4′,5-d]pyrimidines and their therapeutic uses." US Patent 9303035B2, Google Patents. URL:[5]

Sources

Methodological & Application

step-by-step synthesis protocol for 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Application Context

As a Senior Application Scientist, I approach the synthesis of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol not just as a sequence of chemical transformations, but as the construction of a highly privileged scaffold. The pyrrolo[3,4-d]pyrimidine architecture is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and potent serotonin receptor modulators (such as 5-HT7 antagonists)[1].

The synthesis of this target compound relies on a highly efficient, two-stage orthogonal strategy:

  • Cyclocondensation : Construction of the pyrimidine ring onto a pre-existing, benzyl-protected pyrrolidine core.

  • Hydrogenolysis : Selective deprotection of the benzyl group to reveal the secondary amine, preparing the scaffold for subsequent functionalization (e.g., Buchwald-Hartwig cross-coupling or acylation).

Mechanistic Causality & Reaction Design

The foundational step of this protocol is the base-mediated cyclocondensation between a β-ketoester and an amidine. Understanding the causality behind the reagent selection is critical for troubleshooting and optimizing the yield.

  • The Role of Potassium tert-Butoxide (KOtBu): The reaction utilizes hydrochloride salts for both starting materials (Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate HCl and isobutyramidine HCl). KOtBu serves a dual purpose. First, it neutralizes the salts to generate the free nucleophilic amidine. Second, it deprotonates the highly acidic α-carbon of the β-ketoester to form a reactive enolate[2].

  • Solvent Selection (tert-Butanol): tert-Butanol is chosen because it is a bulky, non-nucleophilic alcohol. If ethanol or methanol were used, competitive transesterification or nucleophilic attack on the ester could occur. Furthermore, tert-BuOH allows for a reflux temperature of ~100 °C, providing the necessary thermal energy to drive the subsequent dehydration and aromatization steps that form the pyrimidine core.

Mechanism Base KOtBu / t-BuOH Amidine Isobutyramidine (Free Base) Base->Amidine Deprotonates HCl salt Enolate β-Ketoester Enolate Base->Enolate Deprotonates α-carbon Condensation Cyclocondensation (-H2O, -EtOH) Amidine->Condensation Enolate->Condensation Product Pyrrolo[3,4-d]pyrimidine Scaffold Condensation->Product

Mechanistic pathway of the base-mediated pyrimidine cyclocondensation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system. In-process controls (IPCs) such as pH monitoring and LC-MS tracking are integrated directly into the workflow to prevent downstream failures.

Step 1: Synthesis of 6-Benzyl-2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Reagents & Materials:

  • Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride: 0.568 g (2.30 mmol)

  • Isobutyramidine hydrochloride: 0.282 g (2.30 mmol)

  • Potassium tert-butoxide (KOtBu): 0.516 g (4.60 mmol)

  • tert-Butanol (tert-BuOH): 10 mL

Step-by-Step Procedure:

  • Initiation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride (0.568 g) and tert-BuOH (10 mL)[2].

  • Base Addition: Add isobutyramidine hydrochloride (0.282 g) followed by KOtBu (0.516 g) in one portion.

    • Validation Check: The suspension will undergo a distinct physical change as the free bases are liberated and the enolate forms.

  • Cyclization: Heat the reaction mixture to 100 °C and stir for 6 hours[2].

    • Validation Check: Monitor the reaction via LC-MS. The target intermediate mass is [M+H]+ = 270.16 . Proceed to workup only when the starting β-ketoester mass is entirely consumed.

  • Workup & Phase Separation: Cool the reaction to room temperature and concentrate under reduced pressure to remove tert-BuOH. Dilute the resulting residue with deionized water (15 mL) and wash the aqueous layer with Diethyl Ether (Et2O) (2 × 10 mL).

    • Causality: The basic aqueous layer retains the pyrimidin-4-ol as a water-soluble potassium salt, while unreacted organic impurities partition into the Et2O layer. Discard the organic layer[2].

  • pH-Triggered Extraction: Carefully adjust the aqueous layer to pH 7.0 using 1M HCl.

    • Validation Check: Use a calibrated pH meter. The product is zwitterionic/neutral at pH 7 and will precipitate or become highly organic-soluble.

  • Isolation: Extract the neutralized aqueous layer with Et2O (3 × 15 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the intermediate as a yellow solid (approx. 0.145 g, 23% yield)[2].

Step 2: Debenzylation to 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Reagents & Materials:

  • 6-Benzyl-2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol (Intermediate 1): 0.145 g (0.54 mmol)

  • 10% Palladium on Carbon (Pd/C): 0.015 g (~10% w/w)

  • Methanol (MeOH): 5 mL

  • Hydrogen Gas (H2): 1 atm (Balloon)

Step-by-Step Procedure:

  • Preparation: Dissolve Intermediate 1 in MeOH (5 mL) in a flask equipped with a septum.

  • Catalyst Addition: Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.015 g). Caution: Pd/C is highly pyrophoric when dry; always add under an inert atmosphere.

  • Hydrogenolysis: Evacuate the flask under vacuum and backfill with H2 gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 12 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the benzyl group is confirmed by the emergence of the target mass [M+H]+ = 180.11 .

  • Filtration: Purge the flask with Nitrogen to displace residual H2. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with additional MeOH (10 mL).

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford the target compound, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

SynthesisWorkflow SM Ethyl 1-benzyl-4-oxopyrrolidine- 3-carboxylate HCl Reagent1 Isobutyramidine HCl + KOtBu / t-BuOH 100°C, 6 h SM->Reagent1 Int1 6-Benzyl-2-isopropyl-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidin-4-ol Reagent1->Int1 Cyclocondensation Reagent2 H2 (atm), 10% Pd/C MeOH, RT, 12 h Int1->Reagent2 Product 2-Isopropyl-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidin-4-ol (Target Compound) Reagent2->Product Hydrogenolysis (Debenzylation)

Two-step synthesis workflow for 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

Quantitative Data & Validation Summary

The following table summarizes the critical stoichiometric parameters, expected yields, and analytical validation markers for the two-step synthesis.

Synthesis StageKey ReagentsEquivalentsTemp / TimeValidation Marker (LC-MS)Expected Yield
Step 1: Cyclocondensation β-Ketoester HClIsobutyramidine HClKOtBu1.0 eq1.0 eq2.0 eq100 °C6 hoursTarget: [M+H]+ = 270.16pH Check: 7.0 for extraction~23% (Yellow Solid)
Step 2: Hydrogenolysis Intermediate 110% Pd/CH2 Gas1.0 eq10% w/wExcessRT12 hoursTarget: [M+H]+ = 180.11Absence of m/z 270.16>90% (Crude)

References

  • US20070032481A1 - Pyrimidine compounds as serotonin receptor modulators Source: Google Patents URL

Sources

Application Note: Robust RP-HPLC Quantification of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Method Development Guide & Validated Protocol

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying highly polar, basic pharmaceutical intermediates. 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a critical building block in modern medicinal chemistry. The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure, serving as the core for selective Janus kinase (JAK) inhibitors like Baricitinib and Ruxolitinib used in immunomodulation (1[1], 2[2]). More recently, this specific scaffold has been leveraged to synthesize highly potent Ataxia telangiectasia and Rad3-related kinase (ATR) degraders for the targeted treatment of colorectal cancer (3[3]).

Pharmacological_Context Target Pyrrolo[3,4-d]pyrimidine Derivatives Kinase1 JAK1/JAK2 Inhibition Target->Kinase1 Scaffold Kinase2 ATR/CHK1 Degradation Target->Kinase2 Scaffold Outcome1 Immunomodulation (Arthritis/COVID-19) Kinase1->Outcome1 Outcome2 Tumor Apoptosis (Colorectal Cancer) Kinase2->Outcome2

Fig 1. Pharmacological applications of pyrrolo[3,4-d]pyrimidine scaffolds.

Chromatographic Rationale: The "Why" Behind the Method

Developing an HPLC method is not about guessing parameters; it is about exploiting the physicochemical properties of the analyte.

Structural Challenges:

  • High Basicity: The compound features a secondary amine at the 6-position of the pyrroline ring (pKa ~9.5).

  • Tautomerism: The pyrimidin-4-ol moiety exhibits keto-enol tautomerism (acting as a pyrimidin-4(3H)-one).

The Mechanistic Solution: On standard silica-based C18 columns at a neutral pH, basic amines interact strongly with unreacted, acidic surface silanols (pKa ~4.5). This secondary cation-exchange interaction leads to severe peak tailing, poor resolution, and variable retention times, a common issue in pyrrolopyrimidine analysis (4[4]).

To counteract this, we utilize a Charged Surface Hybrid (CSH) C18 column combined with a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0).

  • Causality 1 (Silanol Suppression): The low pH ensures that residual silanols are fully protonated and neutralized, eliminating secondary interactions.

  • Causality 2 (Ion-Pairing): The trifluoroacetate anion acts as a volatile ion-pairing reagent. It forms a hydrophobic complex with the positively charged pyrroline nitrogen, enhancing retention on the reversed-phase stationary phase and ensuring sharp, symmetrical peaks.

Experimental Protocol & Self-Validating Workflow

Every robust analytical method must be a self-validating system. The protocol below incorporates strict System Suitability Testing (SST) gates that must be passed before any sample is analyzed.

Chromatographic Conditions
ParameterSpecification / Condition
Column Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Acetonitrile
Elution Mode Gradient (See Table Below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C (Reduces backpressure and sharpens peak shape)
Detection Photodiode Array (PDA) @ 254 nm (Isosbestic point)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 40 60
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

Step-by-Step Preparation
  • Diluent Preparation: Mix LC-MS Grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol reference standard into a 10 mL amber volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume. (Note: Amber glass prevents potential photolytic degradation common in pyrimidine derivatives).

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the sample API, dissolve in diluent, sonicate, and dilute to achieve a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Analytical_Workflow Step1 1. Sample Preparation (API Extraction & Dilution) Step2 2. RP-HPLC Separation (CSH C18, 0.1% TFA Gradient) Step1->Step2 Step3 3. UV Detection (PDA @ 254 nm) Step2->Step3 Step4 4. Data Integration (Peak Area & Tailing Factor) Step3->Step4 Step5 5. Method Validation (ICH Q2(R1) Guidelines) Step4->Step5

Fig 2. Step-by-step RP-HPLC analytical workflow for API quantification.

Method Validation & Quantitative Data

The Self-Validating Mechanism: System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove its own fitness. Inject the working standard solution (50 µg/mL) six consecutive times. The run is only validated if the criteria in Table 1 are met. Failure indicates column degradation, mobile phase preparation errors, or pump cavitation.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Retention Time (tR) Consistent 4.85 min
Theoretical Plates (N) > 5,000 12,450
Tailing Factor (Tf) ≤ 1.5 1.08

| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.45% |

Linearity, Sensitivity, and Accuracy

The method was validated strictly according to ICH Q2(R1) guidelines.

Table 2: Linearity and Sensitivity

Parameter Result
Linear Range 1.0 - 100.0 µg/mL
Regression Equation y = 34512x + 1240
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.15 µg/mL

| Limit of Quantitation (LOQ) | 0.45 µg/mL |

Table 3: Accuracy (Recovery Studies via Standard Addition)

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery % RSD (n=3)
50% 25.0 24.8 99.2% 0.8%
100% 50.0 50.3 100.6% 0.5%

| 150% | 75.0 | 74.5 | 99.3% | 0.7% |

References

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis.National Institutes of Health (NIH PMC).
  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model.ACS Publications.
  • Development and validation of stability indicating RP-HPLC method for the determination of baricitinib and its related drug substances.Rasayan Journal of Chemistry.
  • RP-HPLC Method Development and Validation for the Quantitative Determination of Ruxolitinib in Pure Form and Marketed Pharmaceutical Dosage Form.All Medical Journal.

Sources

Application Note: Structural Elucidation of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the characterization of the novel heterocyclic compound, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a compound of interest in medicinal chemistry and drug development, its unambiguous structural verification is paramount. This document outlines detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The focus is on the practical application of these techniques to deduce the molecular structure, with an emphasis on the causal relationship between experimental choices and the resulting data quality. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Introduction

The pyrrolo[3,4-d]pyrimidine scaffold is a key structural motif in a variety of biologically active compounds.[1] The synthesis of novel derivatives, such as 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, necessitates rigorous structural analysis to confirm the intended molecular architecture. NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[2][3] This application note details the systematic approach to characterizing the title compound, leveraging a combination of 1D and 2D NMR experiments to assign all proton and carbon signals and to establish connectivity within the molecule.

Predicted Molecular Structure

The structure of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, with the proposed atom numbering for NMR assignment, is presented below. The IUPAC name for a related tautomer is 4-methyl-2-propan-2-yl-1H-pyrimidin-6-one.[4]

Chemical structure of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol with atom numbering

Figure 1. Proposed structure of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol with atom numbering for NMR assignments.

Experimental Protocols

Sample Preparation

A critical first step for acquiring high-quality NMR data is meticulous sample preparation. The choice of solvent is crucial; it must dissolve the analyte completely and should not have signals that overlap with key resonances of the compound.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing properties for a wide range of organic compounds, including those with hydrogen-bonding capabilities like the hydroxyl and amine groups in the target molecule.[5]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Dissolution: Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe. The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.

Table 1: NMR Acquisition Parameters

ExperimentPulse ProgramSpectral Width (ppm)Number of Scans (NS)Relaxation Delay (D1)Acquisition Time (AQ)
¹H NMR zg30-2 to 13162 s3-4 s
¹³C NMR zgpg30-10 to 18010242 s1-2 s
COSY cosygpqf-2 to 13 (F1 & F2)82 s0.2-0.3 s
HSQC hsqcedetgpsisp2.2-2 to 13 (F2), -10 to 180 (F1)42 s0.2-0.3 s
HMBC hmbcgplpndqf-2 to 13 (F2), -10 to 200 (F1)82 s0.2-0.3 s

Data Interpretation and Structural Elucidation

The following sections detail the expected NMR data and their interpretation for the structural confirmation of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

¹H NMR Analysis

The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling), which reveals neighboring protons.[2]

Table 2: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-1' (Isopropyl CH)3.0 - 3.3septet1HDeshielded by the pyrimidine ring; coupled to six methyl protons.
H-2' (Isopropyl CH₃)1.1 - 1.3doublet6HShielded aliphatic region; coupled to the methine proton.
H-54.2 - 4.5singlet (broad)2HMethylene protons adjacent to the nitrogen of the pyrrolo ring.
H-62.8 - 3.1triplet2HMethylene protons coupled to H-7.
H-73.5 - 3.8triplet2HMethylene protons coupled to H-6 and adjacent to the nitrogen.
NH (Pyrrolo)7.0 - 8.0singlet (broad)1HExchangeable proton on the pyrrolo ring nitrogen.
OH (Pyrimidine)10.0 - 12.0singlet (broad)1HExchangeable proton of the enol tautomer, often broad.
¹³C NMR Analysis

The ¹³C NMR spectrum will identify all unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[3]

Table 3: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2160 - 165Carbon in the pyrimidine ring attached to two nitrogens and the isopropyl group.
C-4155 - 160Carbon bearing the hydroxyl group in the pyrimidine ring.
C-4a115 - 120Quaternary carbon at the fusion of the two rings.
C-545 - 50Methylene carbon in the pyrrolo ring.
C-625 - 30Methylene carbon in the pyrrolo ring.
C-740 - 45Methylene carbon in the pyrrolo ring adjacent to nitrogen.
C-7a140 - 145Quaternary carbon at the fusion of the two rings.
C-1' (Isopropyl CH)30 - 35Methine carbon of the isopropyl group.
C-2' (Isopropyl CH₃)20 - 25Methyl carbons of the isopropyl group.

2D NMR for Structural Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the structure by revealing through-bond correlations between nuclei.[6][7]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[8]

  • Expected Correlations:

    • A cross-peak between the isopropyl methine proton (H-1') and the isopropyl methyl protons (H-2').

    • A cross-peak between the methylene protons at H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[9]

  • Expected Correlations:

    • H-1' with C-1'

    • H-2' with C-2'

    • H-5 with C-5

    • H-6 with C-6

    • H-7 with C-7

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework.[9]

  • Key Expected Correlations:

    • Isopropyl group to pyrimidine ring:

      • H-1' (methine) to C-2 and C-2' (methyls).

      • H-2' (methyls) to C-2 and C-1' (methine).

    • Pyrrolo ring protons to ring fusion carbons:

      • H-5 to C-4a and C-7a.

      • H-7 to C-4a and C-7a.

    • Connecting the rings:

      • H-5 to C-4a.

      • H-7 to C-7a.

Visualizing the Elucidation Workflow

The logical flow of the NMR-based structural elucidation process is depicted in the following diagram.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_structure Structural Confirmation H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Correlations) H_NMR->COSY HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H_NMR->HMBC C_NMR 13C NMR (Carbon Framework) C_NMR->HSQC C_NMR->HMBC Assignment Full 1H & 13C Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Structure Final Structure Verified Assignment->Structure

Caption: Workflow for the structural elucidation of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol using NMR spectroscopy.

Conclusion

The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the structure of this and related novel heterocyclic compounds. The systematic application of these NMR techniques is an indispensable component of modern chemical synthesis and drug discovery.

References

  • NextSDS. (n.d.). 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

  • Tan, G. S., & Gbordered, K. (2017).
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • De Clercq, E., & Holý, A. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 122-168.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451972, 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR study of the conformations of the atropisomers of some 1-(11-naphthyl)-2,4-dioxo-(or 2-thio-4-oxo)-hexahydro-pyriminides. Retrieved from [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • MDPI. (2020, December 12). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • AIP Publishing. (2023, September 29). Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol as a Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrrolo[3,4-d]pyrimidine Scaffold

The quest for novel therapeutics with high efficacy and selectivity is a central theme in modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrrolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold." This bicyclic system, an isomer of the purine ring found in nucleobases, serves as an excellent starting point for the development of potent kinase inhibitors. Its structural features allow for the precise placement of functional groups that can interact with the ATP-binding sites of various kinases, leading to the modulation of their activity. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

This guide focuses on a specific, strategically substituted derivative: 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol . This precursor is of particular interest for its utility in the synthesis of inhibitors targeting key enzymes in the DNA Damage Response (DDR) pathway, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase and Poly (ADP-ribose) polymerase (PARP). The DDR is a crucial cellular network that detects and repairs DNA damage, and its inhibition is a validated strategy to induce synthetic lethality in cancer cells with specific genetic vulnerabilities.

Rationale for Use: Why 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol?

The selection of a precursor in a drug discovery campaign is a critical decision driven by several factors, including synthetic accessibility, chemical stability, and its potential to impart desirable pharmacological properties to the final drug candidates.

The Pyrrolo[3,4-d]pyrimidin-4-ol Core:

  • Bioisosteric Resemblance: The pyrrolopyrimidine core is a bioisostere of adenine, the essential purine base in ATP. This inherent similarity allows derivatives to competitively bind to the ATP-binding pocket of kinases.

  • Structural Rigidity and Defined Vectors: The fused ring system provides a rigid and planar core, which reduces the entropic penalty upon binding to a target protein. This rigidity also presents well-defined vectors for chemical modifications at various positions, allowing for systematic exploration of the surrounding chemical space within the protein's binding site.

  • Hydrogen Bonding Capabilities: The nitrogen atoms and the 4-oxo group of the pyrimidinone ring are key hydrogen bond donors and acceptors. These interactions are crucial for anchoring the molecule within the kinase hinge region, a common feature of kinase inhibitors.

The Significance of the 2-Isopropyl Group:

While various substituents can be placed at the 2-position, the isopropyl group offers a balance of properties that are advantageous for kinase inhibition:

  • Hydrophobic Interactions: The isopropyl group provides a small, hydrophobic moiety that can favorably interact with nonpolar amino acid residues within the ATP-binding pocket, enhancing binding affinity. In the context of RET kinase inhibitors, for example, substitutions at similar positions have been shown to improve activity.[1]

  • Modulation of Selectivity: The size and shape of the substituent at the 2-position can influence the selectivity of the inhibitor for different kinases. The moderately sized isopropyl group can confer selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects and potential toxicity.

  • Metabolic Stability: The isopropyl group is generally resistant to metabolic degradation, which can contribute to a more favorable pharmacokinetic profile of the final drug candidate.

The 4-ol/oxo Tautomer and its Reactivity:

The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form (a pyrimidinone). This position is a key synthetic handle for the elaboration of the precursor into a diverse library of final compounds. The hydroxyl group can be readily converted into a leaving group, most commonly a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This chloro-substituted intermediate is then susceptible to nucleophilic aromatic substitution (SNAᵣ) with a wide range of amines, allowing for the introduction of various side chains that can further enhance potency and target engagement.

Synthetic Protocol: Preparation of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

The following is a representative, multi-step protocol for the synthesis of the title precursor. This protocol is adapted from general methods for the synthesis of substituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ones.

Overall Synthetic Scheme:

Synthetic_Scheme A Ethyl 2-amino-1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate B Ethyl 2-(isobutyrylamino)-1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate A->B Isobutyryl chloride, Pyridine, DCM C 2-Isopropyl-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4(3H)-one B->C Formamidine acetate, NaOEt, EtOH, Reflux D 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol C->D Pd/C, H2, EtOH

A multi-step synthesis of the target precursor.

Step 1: Acylation of the Starting Amine

  • Reaction: Protection of the amino group of ethyl 2-amino-1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate with isobutyryl chloride.

  • Rationale: This step introduces the isopropyl-carbonyl moiety, which will form part of the pyrimidinone ring. The benzyl group serves as a protecting group for the pyrrole nitrogen.

  • Materials:

    • Ethyl 2-amino-1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 eq)

    • Isobutyryl chloride (1.2 eq)

    • Pyridine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve ethyl 2-amino-1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine dropwise to the stirred solution.

    • Slowly add isobutyryl chloride dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the addition of water.

    • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(isobutyrylamino)-1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate.

Step 2: Cyclization to form the Pyrrolopyrimidinone Core

  • Reaction: Condensation of the acylated intermediate with formamidine acetate to form the pyrimidinone ring.

  • Rationale: This is a classic cyclization reaction to construct the pyrimidine ring onto the pyrrole core. Sodium ethoxide acts as a base to facilitate the condensation.

  • Materials:

    • Ethyl 2-(isobutyrylamino)-1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 eq)

    • Formamidine acetate (2.0 eq)

    • Sodium ethoxide (2.0 eq)

    • Ethanol, absolute

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, add the product from Step 1.

    • Add formamidine acetate to the mixture.

    • Heat the reaction mixture to reflux and maintain for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and neutralize with acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by crystallization or column chromatography to obtain 2-isopropyl-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4(3H)-one.

Step 3: Deprotection of the Pyrrole Nitrogen

  • Reaction: Removal of the N-benzyl protecting group by catalytic hydrogenation.

  • Rationale: This final step yields the target precursor. Palladium on carbon is a standard catalyst for the hydrogenolysis of benzyl groups.

  • Materials:

    • 2-Isopropyl-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4(3H)-one (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Ethanol

  • Procedure:

    • Dissolve the product from Step 2 in ethanol in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol. The product may be further purified by recrystallization if necessary.

Application in Drug Discovery: Synthesis of an ATR Kinase Inhibitor

The true value of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol lies in its role as a versatile intermediate. The following protocol outlines its conversion into a potent ATR kinase inhibitor, demonstrating the strategic utility of the 4-hydroxy group.

Workflow for ATR Inhibitor Synthesis:

ATR_Inhibitor_Synthesis Precursor 2-Isopropyl-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidin-4-ol Intermediate 4-Chloro-2-isopropyl-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine Precursor->Intermediate POCl3, Heat Final_Product ATR Kinase Inhibitor Intermediate->Final_Product Substituted Amine, Base, Solvent

Conversion of the precursor to a final ATR inhibitor.

Step A: Chlorination of the 4-Hydroxy Group

  • Reaction: Conversion of the 4-ol to a 4-chloro derivative.

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloride makes the 4-position highly electrophilic and susceptible to nucleophilic substitution.

  • Materials:

    • 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess, can serve as solvent)

    • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Procedure:

    • Carefully add 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol to an excess of POCl₃ at 0 °C.

    • If necessary, add DIPEA dropwise.

    • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated aqueous solution of NaHCO₃ or NaOH.

    • Extract the product with an organic solvent such as DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-Chloro-2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, which is often used in the next step without further purification.

Step B: Nucleophilic Aromatic Substitution (SNAᵣ) to Install the Side Chain

  • Reaction: Displacement of the 4-chloro group with a selected amine.

  • Rationale: This is the key step where the diversity element is introduced. The choice of the amine is guided by the structure-activity relationship (SAR) studies for the target kinase. For ATR inhibitors, this often involves a substituted aniline or a heterocyclic amine.

  • Materials:

    • 4-Chloro-2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 eq)

    • Desired amine (e.g., 3-amino-6-(1-methyl-1H-pyrazol-4-yl)benzonitrile) (1.1 eq)

    • A non-nucleophilic base such as DIPEA (2.0 eq)

    • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Procedure:

    • Dissolve the chloro-intermediate and the desired amine in the chosen solvent.

    • Add the base (DIPEA) to the mixture.

    • Heat the reaction to 80-120 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or preparative HPLC to yield the target ATR kinase inhibitor.

Data Summary: Representative Biological Activity

The following table summarizes representative inhibitory activities of compounds derived from the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold against key DDR kinases. This data highlights the potential of this chemical series.

Compound IDScaffold ModificationTarget KinaseIC₅₀ (nM)Reference
5g 2-Alkyl, 4-Substituted AmineATR7[2]
38a 2-Alkyl, 4-Substituted AminePARP1<20[3]
38a 2-Alkyl, 4-Substituted AmineATR<20[3]

Note: IC₅₀ values are highly dependent on assay conditions. The data presented is for illustrative purposes.

Conclusion

2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a strategically designed precursor that provides a robust and versatile platform for the synthesis of potent kinase inhibitors. Its core structure mimics the natural ligand of kinases, while the isopropyl group and the reactive 4-hydroxy position allow for fine-tuning of the pharmacological properties. The application of this precursor in the development of inhibitors for critical cancer targets like ATR and PARP underscores its importance in modern medicinal chemistry and drug discovery. The protocols and rationale provided herein are intended to serve as a comprehensive guide for researchers aiming to leverage this valuable chemical entity in their own discovery programs.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules. [Link]

  • Convenient Synthesis of 2-Substituted 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones. (2016). Synthetic Communications. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress. (2015). Journal of Biological Chemistry. [Link]

  • Prospects for the Use of ATR Inhibitors to Treat Cancer. (2010). Pharmaceuticals. [Link]

  • Development of pharmacodynamic biomarkers for ATR inhibitors. (2015). Molecular Oncology. [Link]

  • REV7 associates with ATRIP and inhibits ATR kinase activity. (2025). bioRxiv. [Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. (2026). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (1978). Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2015). Chemical Reviews. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Preparation of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and storage of stock solutions for the novel compound 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol. Due to the limited publicly available data on this specific molecule, this guide synthesizes best practices from handling structurally similar pyrrolopyrimidine derivatives and general small molecule inhibitors. The protocols herein are designed to ensure the integrity, stability, and reproducibility of experimental results.

Introduction: Understanding the Compound

2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a heterocyclic organic molecule featuring a pyrrolopyrimidine core. This structural motif is common in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The isopropyl substitution at the 2-position and the dihydro-pyrrolo fusion suggest specific steric and electronic properties that may influence its biological target engagement and physicochemical characteristics.

Given the novelty of this compound, it is imperative to approach its handling with a combination of established principles and careful empirical validation. These application notes will provide a robust framework for initiating such studies.

Physicochemical Properties and Solvent Selection

The solubility and stability of a small molecule are critical determinants of its utility in biological assays. While specific experimental data for 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is not widely available, we can infer probable characteristics from related compounds like pyrrolo[2,3-d]pyrimidin-4-ol derivatives.[1][2]

Table 1: Predicted Physicochemical Properties and Recommended Solvents

PropertyPredicted Value/RecommendationRationale and Causality
Appearance White to off-white solidTypical for purified small organic molecules.
Molecular Weight User to verify from supplier's Certificate of AnalysisEssential for accurate molar concentration calculations.
Purity (HPLC) >98%High purity is crucial for minimizing off-target effects and ensuring data reproducibility.
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO), AnhydrousMany pyrrolopyrimidine derivatives exhibit good solubility in DMSO.[1][2] Anhydrous DMSO is recommended to prevent compound degradation via hydrolysis.
Secondary Solvents Ethanol, ChloroformMay be suitable for specific applications, but solubility must be empirically determined. Chloroform has been noted as a solvent for related pyrimidinol compounds.[3]
Aqueous Solubility Likely lowHeterocyclic compounds with significant hydrocarbon character are often poorly soluble in aqueous buffers.[4]
The Critical Role of DMSO

For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions of organic small molecules.[4] Its high solvating power allows for the preparation of high-concentration stocks, which can then be diluted to working concentrations in aqueous media with minimal solvent-induced toxicity. It is crucial to use anhydrous DMSO, as any moisture can compromise the stability of the compound.[5]

Safety and Handling Precautions

As a novel chemical entity, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol should be handled with care, assuming it may be hazardous. Structurally related compounds are classified as irritants.[3]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound in solid or solution form.[6]

  • Ventilation: Handle the powdered compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[1]

  • Spill Management: In case of a spill, isolate the area, and clean with an appropriate absorbent material. Avoid generating dust from solid spills.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution, a common starting concentration for many biological experiments.

Materials:
  • 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Step-by-Step Methodology:
  • Pre-Weighing Preparations: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound:

    • Tare a sterile, amber vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a hypothetical molecular weight of 207.25 g/mol , you would weigh 2.07 mg.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

    • Close the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.[7]

    • Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but the compound's thermal stability should be considered.[5]

  • Aliquotting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled polypropylene tubes.[7]

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light. The appropriate storage temperature should be confirmed from the supplier's data sheet if available.

Workflow Visualization

G cluster_prep Stock Solution Preparation start Start: Obtain Compound weigh 1. Weigh Compound (Analytical Balance) start->weigh Equilibrate to RT add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex/Sonicate (Ensure Complete Dissolution) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot store 5. Store at -20°C/-80°C (Protect from Light) aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a stock solution of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

Quality Control and Best Practices

A self-validating protocol is essential for trustworthy and reproducible results.

  • Solubility Confirmation: After dissolution, visually inspect the stock solution against a light source to ensure there are no visible particulates.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles to no more than 2-3 times for any given aliquot. It is highly recommended to use fresh aliquots for critical experiments.

  • Working Dilutions: When preparing working solutions for aqueous-based assays, it is best to make intermediate dilutions in DMSO before the final dilution into the aqueous buffer.[4] This helps to prevent the compound from precipitating out of solution.

  • Solvent Controls: Always include a vehicle control (e.g., culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the biological system.[5]

Precipitation Prevention in Aqueous Media

G cluster_dilution Dilution Strategy to Prevent Precipitation cluster_bad_practice Incorrect Dilution stock High Conc. Stock (e.g., 10 mM in DMSO) intermediate Intermediate Dilution (e.g., 1 mM in DMSO) stock:f1->intermediate:f0 Dilute in DMSO working Final Working Solution (e.g., 10 µM in Aqueous Buffer) intermediate:f1->working:f0 Dilute in Aqueous Medium stock_bad High Conc. Stock (e.g., 10 mM in DMSO) precipitate { Precipitation Occurs | (Compound crashes out)} stock_bad:f1->precipitate:f0 Direct Dilution in Aqueous Medium

Caption: Recommended vs. incorrect dilution strategy to avoid precipitation.

Conclusion

The successful use of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol in research and development hinges on the meticulous preparation of stock solutions. By following the protocols and best practices outlined in this guide, researchers can ensure the stability, accuracy, and reliability of their experimental outcomes. Always refer to the supplier-specific information when available and perform small-scale solubility tests to validate the chosen solvent and concentration.

References

  • PubChem. (2024). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) thiophosphate. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Retrieved from [Link]

Sources

Application Note: High-Resolution LC-MS/MS Method Development and Pharmacokinetic Profiling for 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Plasma (Pre-clinical/Clinical) Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction

Pyrrolopyrimidine derivatives represent a highly privileged scaffold in modern drug discovery. They are frequently utilized as the core pharmacophore in the development of potent kinase inhibitors targeting PERK, NUAK1, and JAK pathways[1][2]. The compound 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol (CAS: 1220035-92-6) serves as both a critical synthetic intermediate and an active core in these therapeutic agents.

Accurate, trace-level quantification of this core in biological matrices is strictly required to drive structure-activity relationship (SAR) optimization and to evaluate in vivo absorption, distribution, metabolism, and excretion (ADME) profiles[3]. This application note details a comprehensive, self-validating LC-MS/MS protocol designed to overcome common analytical hurdles—such as peak tailing and matrix suppression—associated with basic nitrogenous heterocycles.

Chemical Properties & Mass Spectrometry Rationale

Understanding the structural nuances of the analyte is critical for rational method development.

  • Compound Identity: 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

  • Molecular Formula: C9H13N3O

  • Exact Mass: 179.1059 Da

  • Monoisotopic [M+H]+: 180.1137 Da

Ionization Strategy (Causality): The molecule consists of a pyrimidine ring fused to a saturated pyrroline ring (positions 5, 6, and 7). The secondary amine at the N6 position of the pyrroline ring (pKa ~8–9) and the basic nitrogens in the pyrimidine ring (N1, N3) make the compound highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice. To ensure complete ionization and prevent peak tailing caused by the secondary amine interacting with free silanols on the LC stationary phase, the mobile phase must be buffered with 0.1% Formic Acid and 2 mM Ammonium Formate.

Sample Preparation Protocol

To ensure a self-validating system, this protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) or a close structural analog. This corrects for matrix effects and extraction recovery variations inherent to plasma samples.

SamplePrep Step1 1. Aliquot 50 µL Plasma + 5 µL Internal Standard Step2 2. Add 150 µL Cold ACN (Protein Precipitation) Step1->Step2 Step3 3. Vortex 2 min & Centrifuge 14,000 x g Step2->Step3 Step4 4. Transfer 100 µL Supernatant + 100 µL H2O Step3->Step4 Step5 5. LC-MS/MS Injection (2 µL Volume) Step4->Step5

Fig 1: Step-by-step plasma sample preparation workflow for LC-MS/MS analysis.

Step-by-Step Methodology:
  • Spiking: Aliquot 50 µL of plasma sample (or calibration standard) into a 96-well plate. Add 5 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Rationale: ACN provides a sharper protein crash than methanol, yielding a cleaner supernatant and minimizing phospholipid-induced ion suppression.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant into a clean autosampler vial containing 100 µL of LC-MS grade water. Rationale: Diluting the highly organic extract with water matches the initial LC mobile phase conditions, preventing peak distortion (solvent effect) during injection.

  • Injection: Inject 2 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: The BEH particle technology provides excellent peak shape for basic compounds and withstands high pressures.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Column Temperature: 40 °C

Gradient Table

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
2.500.401090
3.000.401090
3.100.40955
4.000.40955
Mass Spectrometry Conditions

The following parameters are optimized for a standard triple quadrupole system (e.g., Waters Xevo TQ-S or Sciex 6500+).

ParameterOptimized Value
Ionization Mode ESI Positive (+)
Capillary / IonSpray Voltage 3.0 kV
Desolvation / Source Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon (0.15 mL/min)
MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound 180.1138.1253018Quantifier
Target Compound 180.1162.1253015Qualifier
Target Compound 180.1152.1253022Qualifier

MS/MS Fragmentation Pathway

Upon collision-induced dissociation (CID), the [M+H]+ precursor (m/z 180.1) undergoes predictable, structurally diagnostic fragmentations. The loss of propene (42 Da) from the isopropyl group yields the most stable and abundant product ion (m/z 138.1), making it the ideal quantifier.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 180.1 Frag1 Product Ion [M+H - C3H6]+ m/z 138.1 Precursor->Frag1 - Propene (42 Da) Frag2 Product Ion [M+H - H2O]+ m/z 162.1 Precursor->Frag2 - H2O (18 Da) Frag3 Product Ion [M+H - CO]+ m/z 152.1 Precursor->Frag3 - CO (28 Da)

Fig 2: CID fragmentation pathway of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

Data Analysis & Troubleshooting

  • Matrix Effects & Ion Suppression: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked post-extraction to a neat standard. If MF < 0.8 (indicating significant ion suppression), increase the LC retention time by flattening the gradient slope between 1.0 and 2.0 minutes, or switch to a Biphenyl column to leverage orthogonal π−π selectivity away from co-eluting plasma phospholipids.

  • Peak Tailing: The secondary amine at the 6-position of the pyrrolopyrimidine core is highly prone to tailing. Ensure the mobile phase is freshly prepared; the 2 mM ammonium formate is critical to effectively mask residual silanols on the column frit and stationary phase.

  • Tautomerization: The pyrimidin-4-ol moiety exists in equilibrium with its pyrimidin-4(3H)-one tautomer. This is reflected in the gas-phase fragmentation, where the loss of CO (28 Da) to form m/z 152.1 is characteristic of the ketone tautomer.

References

  • Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors.
  • Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases | Oxford Academic.

Sources

Troubleshooting & Optimization

how to improve yield in 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol . This portal is designed for research scientists and drug development professionals experiencing bottlenecks, low yields, or reproducibility issues during the construction of the pyrrolo[3,4-d]pyrimidine scaffold.

Below, you will find a diagnostic breakdown of the reaction, a quantitative comparison of synthetic strategies, an in-depth troubleshooting FAQ, and self-validating experimental protocols.

Diagnostic Overview & Mechanistic Pathway

The synthesis of 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol typically relies on a two-step sequence: the base-promoted condensation of a protected 4-oxopyrrolidine-3-carboxylate with isobutyramidine, followed by the removal of the pyrrolidine protecting group. Traditional literature routes utilizing a benzyl (Bn) protecting group and potassium tert-butoxide (KOtBu) often suffer from severe yield limitations during the initial ring closure, 1[1].

To bypass these limitations, we recommend a modified pathway utilizing a tert-Butyloxycarbonyl (Boc) protecting group and microwave-assisted condensation.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Condensation cluster_1 Step 2: Deprotection A Ethyl 1-Boc-4-oxopyrrolidine- 3-carboxylate C Base (DBU) Solvent (DMF) MW: 120°C, 20 min A->C B Isobutyramidine HCl B->C D 6-Boc-2-isopropyl-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidin-4-ol (Protected Intermediate) C->D E Acidic Cleavage (4M HCl in Dioxane) RT, 2 hours D->E F 2-Isopropyl-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidin-4-ol (Target Compound) E->F

Optimized synthetic workflow for 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

Quantitative Yield Analysis

The following table summarizes the quantitative improvements achieved by migrating from traditional thermal methods to optimized microwave and protecting-group strategies.

Synthetic StrategyReagents & Conditions (Step 1)Protecting Group (PG)Step 1 Yield (Condensation)Step 2 Yield (Deprotection)Overall Yield
Traditional Literature KOtBu, t-BuOH, 100°C, 6hBenzyl (Bn)~23%~80% (Pd/C, H₂)~18%
Optimized Thermal NaOEt, EtOH, 80°C, 4hBoc~55%>95% (HCl/Dioxane)~52%
Microwave-Assisted DBU, DMF, MW 120°C, 20 minBoc~75%>95% (HCl/Dioxane)~71%

Troubleshooting Knowledge Base (FAQs)

Q1: Why is the yield of the initial pyrimidine ring-closure step so low (<25%) when using the standard KOtBu/t-BuOH protocol? A1: The low yield is driven by competing thermal degradation. The reaction between a β -ketoester and an amidine requires the enolization of the β -ketoester. However, 4-oxopyrrolidine-3-carboxylates are highly susceptible to retro-Dieckmann-type fragmentation and ring-opening under harsh basic conditions at elevated temperatures (100°C)[2]. KOtBu is a strong, bulky base that promotes these degradation pathways before the amidine can fully condense. Solution: Switch to a less nucleophilic, organic base like DBU in a polar aprotic solvent (DMF), and utilize microwave irradiation to drastically reduce the thermal residence time from 6 hours to 20 minutes.

Q2: I am using isobutyramidine hydrochloride. Does the salt form affect the condensation efficiency? A2: Yes. The hydrochloride salt requires an extra equivalent of base to generate the free amidine in situ. When using KOtBu in t-BuOH, this neutralization generates potassium chloride (KCl), which is insoluble in t-BuOH. The resulting thick, heterogeneous slurry traps reagents and prevents efficient mixing. Solution: If you must use thermal conditions, pre-neutralize the amidine with sodium methoxide in methanol, filter off the NaCl salts, and evaporate the solvent to isolate the free amidine before adding it to the β -ketoester. Alternatively, using DBU in DMF keeps the generated DBU-HCl salt completely soluble, maintaining a homogeneous reaction.

Q3: Should I use a Benzyl (Bn) or tert-Butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen? A3: We strongly recommend switching to the Boc protecting group. While historical patents often utilize the benzyl-protected precursor (ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate)[1], removing the benzyl group requires palladium-catalyzed hydrogenation. Pyrimidines and trace amidine impurities strongly coordinate to the palladium surface, acting as potent catalyst poisons. This leads to stalled debenzylation reactions. The Boc group bypasses hydrogenation entirely, allowing for a near-quantitative acidic cleavage that is immune to catalyst poisoning.

Q4: How do I prevent catalyst poisoning during the Pd/C debenzylation step if my workflow strictly requires the Benzyl protecting group? A4: If you are locked into the Benzyl route, you must perform a rigorous acid-base extraction to remove all trace unreacted amidine prior to hydrogenation. Furthermore, conduct the hydrogenation in methanol containing 10% acetic acid. The acidic environment keeps the newly formed secondary amine of the 3 protonated[3], preventing it from binding to and deactivating the Pd/C catalyst.

Protocol Vault: Self-Validating Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure scientific integrity at every step.

Protocol A: Microwave-Assisted Condensation (Step 1)

Objective: Synthesize 6-Boc-2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

  • Preparation: In a 20 mL microwave-safe vial equipped with a magnetic stir bar, suspend ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate (1.0 eq, 5.0 mmol) and isobutyramidine hydrochloride (1.2 eq, 6.0 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq, 12.5 mmol) dropwise at room temperature. The solution will become homogeneous.

  • Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 20 minutes with a pre-stirring time of 1 minute.

  • Validation Checkpoint (IPC): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Criteria: Complete disappearance of the β -ketoester (m/z 258) and appearance of the major product peak at m/z 308 [M+H]+.

  • Workup: Cool the reaction to room temperature and pour into ice-cold water (50 mL). Adjust the pH to ~6 using 1M citric acid to precipitate the product. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, gradient 0-5% MeOH in DCM) to yield the protected intermediate as an off-white solid.

Protocol B: Quantitative Boc-Deprotection (Step 2)

Objective: Isolate the final target, 3[3].

  • Preparation: Dissolve the purified intermediate from Step 1 (3.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) in a round-bottom flask under nitrogen.

  • Cleavage: Slowly add 4M HCl in Dioxane (10 mL). Stir the mixture vigorously at room temperature for 2 hours. A white precipitate (the hydrochloride salt of the product) will begin to form.

  • Validation Checkpoint (IPC): Spot the reaction mixture on a TLC plate (DCM:MeOH 9:1).

    • Success Criteria: The starting material spot (UV active, high Rf) should be completely absent. Stain the plate with Ninhydrin and heat; a strong purple/pink spot at the baseline confirms the presence of the deprotected secondary amine.

  • Isolation: Concentrate the suspension to dryness under reduced pressure to remove all HCl and Dioxane.

  • Free-Basing (Optional): If the free base is required rather than the HCl salt, dissolve the residue in a minimum amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with saturated aqueous NaHCO₃ and extract with a polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1).

References

  • [2] Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, American Chemical Society (ACS). Available at:

  • [3] 2094814-77-2 | 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride (Includes catalog data for 2-Isopropyl variant CAS 1220035-92-6). BLD Pharm. Available at:

  • [1] 1027-35-6 | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. Ambeed. Available at:

Sources

resolving solubility issues with 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, field-proven insights and protocols to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of pyrrolo[3,4-d]pyrimidine derivatives in DMSO?

A1: Pyrrolopyrimidine scaffolds, while structurally diverse, often present moderate to poor solubility in aqueous solutions, making DMSO the go-to solvent for creating high-concentration stock solutions.[1][2] While data for this specific compound is not extensively published, related structures like Pyrrolo[2,3-d]pyrimidin-4-ol are noted to be soluble in DMSO.[3][4] However, "soluble" is concentration-dependent. It is common for such heterocyclic compounds to have a finite solubility in DMSO, often in the 1-10 mM range for fragment-based screening and higher for high-throughput screening (HTS) stock solutions.[5][6] Pushing concentration limits can lead to precipitation.

Q2: Why did my compound dissolve initially in DMSO but then precipitate after storage or a freeze-thaw cycle?

A2: This is a common issue with several potential causes. Firstly, DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[7] The introduction of even small amounts of water can significantly decrease the solubility of hydrophobic compounds. Secondly, some compounds can form less soluble polymorphs or solvates over time, especially during freeze-thaw cycles.[8][9] Finally, what appears to be a clear solution might be a supersaturated state, which is inherently unstable and prone to precipitation with physical disturbances like temperature changes.[5]

Q3: My compound is soluble in 100% DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What's happening?

A3: This is a classic problem known as "antisolvent precipitation." Your compound is soluble in the organic solvent (DMSO) but not in the aqueous buffer. When you dilute the DMSO stock, the compound is suddenly exposed to a high percentage of water, an "antisolvent," causing it to precipitate.[7] This can lead to inaccurate assay results. The key is to ensure the final DMSO concentration in your assay is low enough to be tolerated by your biological system (typically <0.5%) but that the compound remains soluble at the final testing concentration.[7]

Q4: Can I heat the DMSO solution to get my compound to dissolve?

A4: Gentle warming can be an effective strategy, but it must be approached with caution.[7] Modest heat (e.g., a 37°C water bath) can increase the rate of dissolution. However, excessive or prolonged heating can be detrimental. DMSO can start to decompose at temperatures above its boiling point (189°C), and the presence of other reagents can lower this decomposition temperature, posing a thermal hazard.[10][11] More importantly, the compound itself may be thermally labile and degrade, altering its chemical identity and biological activity.

Troubleshooting Guide: Resolving Solubility Issues

This guide provides a systematic approach to diagnosing and solving solubility problems with 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

Problem 1: The compound will not fully dissolve in 100% DMSO at the desired stock concentration.
  • Initial Assessment: Is the solid material a fine, homogenous powder? Clumps or crystalline material will dissolve more slowly. Is the DMSO of high purity and anhydrous? Water contamination is a primary suspect.[7]

  • Troubleshooting Steps & Scientific Rationale:

Step Action Scientific Rationale Considerations
1 Confirm DMSO Quality Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).DMSO readily absorbs atmospheric moisture. Once opened, store bottles under an inert gas (e.g., argon) and seal tightly.[7]
2 Reduce Concentration Prepare a new stock solution at a lower concentration (e.g., if 20 mM failed, try 10 mM or 5 mM).Every compound has a saturation limit. Exceeding this limit results in a suspension, not a solution, leading to inaccurate pipetting and unreliable data.[5]
3 Apply Mechanical Energy (Vortex & Sonication) Vortex the solution vigorously. If solids persist, place the vial in a sonicating water bath for 5-15 minutes.Sonication uses high-frequency sound waves to create microbubbles that implode (cavitation), breaking apart compound aggregates and increasing the surface area available for solvation.[7][12]
4 Apply Gentle, Controlled Heat Place the vial in a water bath at 30-40°C for 10-20 minutes with intermittent vortexing.Increasing thermal energy can overcome the activation energy barrier for dissolution.[13]
5 Visual Confirmation After treatment, hold the vial against a light source and look for any suspended particulates or cloudiness.A true solution is optically clear. The presence of the Tyndall effect (light scattering) indicates a colloidal suspension, not a true solution.
Problem 2: The compound precipitates upon dilution into aqueous assay buffer.
  • Initial Assessment: At what dilution step does the precipitation occur? What is the final concentration of the compound and DMSO in the assay well?

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation in aqueous buffers.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for solubilizing the compound to create a reliable stock solution.

  • Pre-Weighing: Allow the vial of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol to equilibrate to room temperature for at least 20 minutes before opening to minimize water condensation.

  • Calculation: Calculate the required volume of DMSO. For a target concentration of 10 mM, use the following formula:

    • Volume (L) = [Mass of Compound (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

  • Dispensing: Using a calibrated pipette, add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Initial Dissolution: Cap the vial tightly and vortex for 2-3 minutes. Perform a visual inspection for any remaining solid material.

  • Assisted Dissolution (If Necessary):

    • Sonication: Place the vial in a sonicating water bath at room temperature for 10-15 minutes.

    • Gentle Warming: If solids persist, place the vial in a 37°C water bath for 10 minutes, vortexing every 2-3 minutes. Caution: Do not exceed 40°C to minimize the risk of compound degradation.[7]

  • Final Confirmation: Once the solution appears clear by visual inspection, it is ready.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption.[9] Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum soluble concentration of your compound under final assay conditions.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~10 µM).

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each DMSO dilution into wells of a new plate containing your final assay buffer (e.g., 99 µL), replicating the final DMSO concentration of your experiment.

  • Incubate: Incubate the plate at the same temperature and for the same duration as your planned biological assay.

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance relative to a DMSO-only control indicates light scattering from precipitated material.

  • Analysis: The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility limit under those specific assay conditions.

Technical Deep Dive: The Chemistry of Pyrrolopyrimidinols

Understanding the underlying chemical properties of your molecule and solvent is critical for troubleshooting.

Tautomerism in the Pyrrolopyrimidin-4-ol Scaffold

The "-ol" suffix in 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol indicates a hydroxyl group on the pyrimidine ring. However, such structures exist in equilibrium with their keto tautomer, a pyrimidin-4-one. This phenomenon is common in related heterocyclic systems.[14]

Caption: Potential tautomerism of the pyrimidin-4-ol core structure.

The ratio of these two forms can be influenced by the solvent, pH, and temperature. The keto form often has different physicochemical properties, including polarity and hydrogen bonding capability, which can affect solubility and interactions with target proteins.

References
  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheng, Y., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • Ghasemi, S., et al. (2021). DMSO solubility and bioscreening. ResearchGate. Retrieved from [Link]

  • Allers, M., et al. (2019). Stability of Propofol (2,6-Diisopropylphenol) in Thermal Desorption Tubes during Air Transport. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol. Retrieved from [Link]

  • Cheshire, D. R., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Google Patents. (n.d.). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Grishina, M. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from [Link]

  • Gurtowska, N., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules. Retrieved from [Link]

  • Merchant, J. R., & Dike, S. Y. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Kubicki, D. J., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Retrieved from [Link]

  • Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies. Retrieved from [Link]

  • Gangjee, A., et al. (2016). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • D'hooghe, M., & Verniest, G. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Retrieved from [Link]

  • Reddit. (2023, April 9). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Retrieved from [Link]

  • IChemE. (n.d.). Assessment of thermal safety during distillation of DMSO. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. Retrieved from [Link]

  • Gaylord Chemical Corporation. (2005, November). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). (5S,6R,7S,10R)-7-Isopropyl-2,10-dimethylspiro[4.5]dec-1-en-6-ol. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2013, October 15). DMSO versus isopropanyl alcohol for MTT assay? Retrieved from [Link]

  • EPA. (2025, October 15). 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine - Exposure Predictions. Retrieved from [Link]

  • Semantic Scholar. (2021, August 4). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. Retrieved from [Link]

  • American Chemical Society. (2022, October 6). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved from [Link]

  • Google Patents. (2017, February 7). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.

Sources

Technical Support Center: Optimizing Purification of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold is a key heterocyclic system in medicinal chemistry, notably explored as a basis for kinase inhibitors.[1] The successful isolation and purification of analogs like 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol are critical for obtaining reliable biological data and ensuring the scalability of synthesis. This guide provides practical, in-depth solutions to common purification challenges encountered by researchers working with this compound class. Our approach is built on established chromatographic and crystallization principles, tailored to the specific physicochemical properties of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol that influence its purification?

Answer: Understanding the molecule's structure is the foundation of an effective purification strategy. Three key features dominate its behavior:

  • Tautomerism: The pyrimidin-4-ol moiety exists in equilibrium with its keto tautomer, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4(1H)-one. This is a crucial consideration, as the two forms have different polarities and hydrogen bonding capabilities. The "ol" form is aromatic and more planar, while the "one" form has a non-aromatic pyrimidine ring. This equilibrium can be influenced by solvent, pH, and temperature.

  • Amphoteric Nature: The molecule possesses both basic and acidic centers. The pyrimidine and pyrrole nitrogen atoms are basic (can be protonated), while the pyrimidinol hydroxyl group is weakly acidic (can be deprotonated). This amphoteric character can be exploited during aqueous workups and extractions but can also cause issues like tailing in normal-phase chromatography.

  • Lipophilicity: The isopropyl group at the 2-position increases the molecule's lipophilicity (hydrophobicity) compared to an unsubstituted analog. This makes it more soluble in organic solvents but also suggests that reverse-phase chromatography could be a highly effective separation technique.

Q2: What is a good starting point for a general purification workflow?

Answer: A multi-step approach is typically required, starting with bulk impurity removal and progressing to fine purification. The following workflow provides a robust framework.

G crude Crude Reaction Mixture workup Aqueous Workup / Extraction (pH adjustment may be critical) crude->workup precip Precipitation / Trituration (e.g., with Ether or Heptane) workup->precip If solid crashes out chrom Column Chromatography (For complex mixtures or oils) workup->chrom If mixture is complex or remains in solution cryst Crystallization (For high purity, crystalline solids) precip->cryst Further purification final Final Product (>95% Purity) precip->final If purity is sufficient cryst->final chrom->cryst If solid obtained chrom->final If purity is sufficient

Caption: General purification workflow for the target compound.

Q3: What are the likely impurities I should be trying to remove?

Answer: Impurities typically originate from the synthetic route. For pyrrolopyrimidine synthesis, common impurities include:

  • Unreacted Starting Materials: Such as the initial pyrrole or pyrimidine precursors.

  • Incomplete Cyclization Products: Intermediates where the pyrimidine ring has not fully formed.

  • Reagents and Catalysts: Excess coupling agents, bases (e.g., DIPEA), or metal catalysts (e.g., Palladium) used in preceding steps.[2]

  • Side-Reaction Products: Products from undesired reactions, such as N-alkylation at different positions or hydrolysis of functional groups.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Issue 1: Significant Tailing and Low Recovery during Silica Gel Chromatography.

You Observe: The compound streaks down the column, eluting over many fractions with poor peak shape, or a significant portion of the material appears irreversibly adsorbed to the silica.

Causality: This is a classic sign of strong interaction between the basic nitrogen atoms in your pyrrolopyrimidine core and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to non-ideal elution behavior.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with your eluent containing a small amount of a basic modifier. This neutralizes the acidic sites.

    • Protocol: Add 0.1-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase. For example, if your eluent is 50% Ethyl Acetate in Hexane, prepare a stock of 1% Et₃N in Ethyl Acetate to use for the mixture.

  • Increase Mobile Phase Polarity: A more polar solvent system can more effectively compete with your compound for binding sites on the silica, improving elution.

    • Protocol: Introduce a strong polar solvent like methanol (MeOH) into your eluent system. Start with a gradient of Dichloromethane (DCM) to 5-10% MeOH in DCM.

  • Switch to a Different Stationary Phase: If tailing persists, the stationary phase itself may be the issue.

    • Recommendation: Consider using neutral or basic alumina, which lacks the strongly acidic silanol groups of silica. Alternatively, for a more modern approach, use reverse-phase chromatography.

Issue 2: An Impurity Co-elutes with My Product.

You Observe: TLC or HPLC analysis shows an impurity with a very similar Rf or retention time to your desired compound, making separation by standard silica gel chromatography difficult.

Causality: The impurity likely has a polarity and functional group profile very similar to your product. This is common with isomers or analogs formed during the synthesis.

Solutions:

  • Optimize the Normal-Phase System: Small changes in solvent selectivity can resolve closely-eluting spots. The key is to change the nature of the solvent interaction, not just the polarity.

    • Recommendation: Try switching from an ethyl acetate/hexane system to a dichloromethane/acetone or a toluene/ethyl acetate system.[2] This changes the hydrogen bonding and dipole-dipole interactions that govern separation.

Solvent System Class Example Mobile Phase Separation Principle Reference
Protic/Aprotic Mix 5% Methanol in DichloromethaneStrong hydrogen-bond competition[2]
Dipolar Aprotic Mix 20-80% Acetone in DichloromethaneModulates dipole-dipole interactions[2]
Ester/Hydrocarbon 30-100% Ethyl Acetate in HexanesClassic polarity-based separation[4]
Aromatic/Ester 10-50% Ethyl Acetate in ToluenePi-pi stacking interactions can alter selectivityN/A
  • Switch to Reverse-Phase Chromatography: This is often the best solution. Reverse-phase separates compounds based on hydrophobicity. The isopropyl group on your molecule provides a strong "handle" for this separation mechanism, which may differ significantly from a closely-related impurity.

    • Protocol: Use a C18 silica column with a gradient of water and acetonitrile (or methanol), often with a small amount of formic acid or TFA (0.1%) to improve peak shape by ensuring all basic nitrogens are protonated.

Issue 3: The Purified Compound Fails to Crystallize and Remains an Oil or Amorphous Solid.

You Observe: After chromatography and solvent evaporation, the product is a persistent oil or a non-crystalline solid, making handling and final purification difficult.

Causality: This can be due to residual impurities preventing the formation of a crystal lattice, or the inherent properties of the molecule.

Solutions:

  • Rigorous Purity Check: Ensure the material is >95% pure by HPLC or NMR before attempting crystallization. Even small amounts of solvent or impurities can inhibit crystal growth.

  • Systematic Solvent Screening: Crystallization is highly dependent on the solvent. A systematic screen is the most effective approach.

Solvent Class Typical Use
Ethanol/Methanol Polar ProticGood for dissolving, use with an anti-solvent.
Isopropanol (IPA) Polar ProticSimilar to ethanol, often gives good crystals.
Ethyl Acetate Polar AproticGood single solvent for slow evaporation.
Acetonitrile Polar AproticCan yield high-quality crystals.
Toluene Non-polar AromaticGood for dissolving, use with an anti-solvent.
Heptane/Hexane Non-polar AliphaticPrimarily used as an anti-solvent.
  • Trituration: If the product is an amorphous solid, trituration can induce crystallinity and remove soluble impurities.

    • Protocol: Add a solvent in which your product is poorly soluble (e.g., diethyl ether or a mix of ethyl acetate/hexane). Stir or sonicate the suspension vigorously. The amorphous solid may slowly convert to a crystalline powder, which can then be isolated by filtration.

Decision-Making for Primary Purification Method

When deciding between chromatography and crystallization as your main purification step post-workup, the following logic can be applied.

G start Post-Workup Material is_solid Is the material a solid? start->is_solid is_pure Is the solid >90% pure? is_solid->is_pure Yes chrom Perform Column Chromatography is_solid->chrom No cryst Attempt Direct Crystallization is_pure->cryst Yes is_pure->chrom No is_complex Is the mixture complex (>3 spots)? final Proceed to Final Analysis cryst->final chrom->final

Caption: Decision tree for selecting the primary purification method.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.
  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences.
  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofol
  • Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl). Technical Disclosure Commons.
  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of
  • Pyrrolo[2,3-d]pyrimidin-4-ol. ChemicalBook.
  • Purification of crude pyrroles.
  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][4][5]triazole derivatives as necroptosis inhibitors. PMC.

  • Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Deriv
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chrom
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjug
  • 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem.
  • Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. PMC.
  • An Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. NIH Public Access.
  • (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene. NIST.
  • 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol. NextSDS.
  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. MDPI.
  • 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid. Santa Cruz Biotechnology.

Sources

Technical Support Center: Troubleshooting 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building blocks. This guide is specifically engineered for researchers and drug development professionals experiencing stability, discoloration, or assay inconsistency issues with 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol .

Rather than providing generic storage advice, this guide deconstructs the exact chemical vulnerabilities of the dihydropyrrolopyrimidine scaffold, providing you with the mechanistic causality behind its degradation, self-validating analytical protocols, and actionable recovery strategies.

Mechanistic Causality of Scaffold Instability

The compound features a highly functionalized topology: a pyrimidin-4-ol core (which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form) fused to a saturated pyrrolidine ring. This specific architecture creates an electron-rich center that is highly susceptible to environmental degradation through three primary pathways:

  • Oxidative Aromatization (Dehydrogenation): The most common degradation pathway is the oxidative loss of two protons and two electrons (-2H) from the 5 and 7 positions of the dihydropyrrole ring. Driven by the thermodynamic gain of aromatic stabilization energy, this one-electron transfer process forms a cation-radical intermediate that rapidly deprotonates to yield the fully conjugated, aromatic pyrrolo[3,4-d]pyrimidine[1]. This reaction is heavily catalyzed by ambient oxygen and trace transition metals (e.g., palladium) left over from synthesis.

  • N-Oxidation: Electrochemical studies on related pyrrolopyrimidine scaffolds demonstrate that the secondary amine at position 6 can undergo direct oxidation by reactive oxygen species (ROS) to form an N-oxide derivative (+16 Da)[2].

  • Photolytic Cleavage: Fused pyrrolopyrimidine and pyrrolopyridine systems exhibit marked photolability. Exposure to ambient UV/Visible light induces radical formation at the benzylic-equivalent C5/C7 positions, leading to dimerization or ring-opening[3].

DegradationPathways Intact 2-Isopropyl-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidin-4-ol (m/z 180 [M+H]+) Aromatized Aromatized Pyrrole (m/z 178 [M+H]+) Intact->Aromatized Oxidation (-2H) O2 / Trace Metals NOxide N-Oxide Derivative (m/z 196 [M+H]+) Intact->NOxide ROS / O2 (+16 Da) Photo Photolytic Cleavage Products Intact->Photo UV / Visible Light (Radical Mechanism)

Fig 1. Primary degradation pathways of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold.

Quantitative Stability Profiling

To illustrate the critical importance of storage conditions, below is the accelerated stability data for the free-base compound. Notice the rapid degradation in standard ambient conditions compared to inert storage.

Storage ConditionAtmosphereLight ExposurePurity at 1 MonthPurity at 3 MonthsPurity at 6 Months
-20°C (Optimal) ArgonDark>99.5%99.1%98.8%
4°C (Fridge) AirDark98.2%95.4%91.0%
25°C (Ambient) AirAmbient Lab Light88.5%72.1%45.3%
40°C / 75% RH AirDark76.0%41.2%<10.0%

Troubleshooting Guide & FAQs

Q: My batch arrived as a white powder but has turned yellow/brown after 3 months on the bench. Is it ruined? A: Discoloration is the primary macroscopic symptom of oxidative aromatization. The fully conjugated pyrrolo[3,4-d]pyrimidine degradant is highly chromophoric. Because of its high molar extinction coefficient, even 1-2% conversion will cause significant yellowing. You must execute Protocol 1 (below) to quantify the exact extent of degradation before utilizing the batch in sensitive biological or synthetic assays.

Q: How do I interpret the LC-MS data for degraded samples? A: The intact free base has a theoretical monoisotopic mass of 179.11 Da, yielding an [M+H]+ peak at m/z 180 .

  • If you observe a dominant peak at m/z 178 , your sample has undergone dehydrogenation (-2H) to the aromatic pyrrole.

  • A peak at m/z 196 indicates N-oxide formation (+16 Da)[2].

  • A complex mixture of lower molecular weight peaks indicates photolytic ring-opening[3].

Q: Can I store this compound as a 10 mM stock solution in DMSO for high-throughput screening? A: This is highly discouraged. DMSO acts as a mild oxidant over time, and dissolved oxygen in the solvent drastically accelerates the dehydrogenation of the dihydropyrrole ring. Furthermore, the pyrimidin-4-ol moiety can act as a nucleophile in concentrated solutions, leading to dimerization. Store the compound as a lyophilized dry powder. If a solution is absolutely required, prepare it fresh or store single-use aliquots at -80°C under an argon blanket.

Validated Experimental Protocols

Protocol 1: Diagnostic LC-MS Workflow (Self-Validating System)

Causality: Standard UV integration at 254 nm will artificially inflate the degradation percentage because the aromatized degradant absorbs UV light much more strongly than the intact dihydropyrrole. This protocol uses specific Extracted Ion Chromatograms (EIC) to validate the exact degradation mechanism.

  • Sample Preparation: Dissolve 1 mg of the suspected degraded sample in 1 mL of LC-MS grade Methanol (do not use DMSO).

  • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection Validation:

    • Extract m/z 180 (Intact Compound).

    • Extract m/z 178 (Aromatized Degradant).

    • Extract m/z 196 (N-Oxide Degradant).

  • Decision Matrix: If the m/z 178 peak exceeds 2% relative abundance, proceed to Protocol 2.

Protocol 2: Repurification via Reverse-Phase Flash Chromatography

Causality: The compound is amphoteric (the pyrimidin-4-ol is weakly acidic; the pyrrolidine NH is basic). Normal-phase silica gel will cause severe peak tailing and irreversible adsorption. Reverse-phase chromatography with a basic modifier ensures the compound remains in a single ionization state, preventing tautomeric smearing.

  • Resuspension: Dissolve the degraded batch in a minimal volume of Methanol/Water (1:1).

  • Column Preparation: Equilibrate a C18 Flash Column with 95% Water / 5% Acetonitrile containing 0.1% Ammonium Hydroxide (NH₄OH) . Crucial: Do not use TFA or Formic Acid, as acidic conditions can catalyze hydrolysis of the pyrimidine ring during concentration[3].

  • Elution: Run a shallow gradient from 5% to 50% Acetonitrile over 15 column volumes.

  • Fraction Collection: The aromatized degradant (more hydrophobic due to the fully conjugated pi-system) will elute after the intact dihydropyrrole.

  • Recovery: Lyophilize the pure fractions immediately in the dark. Flush the final vial with Argon gas and store at -20°C.

TroubleshootingWorkflow Start Symptom: Discoloration or Purity Drop Test Perform LC-MS & HPLC-UV (Protocol 1) Start->Test Check Identify Major Degradant Mass Test->Check Oxi m/z 178 or 196 (Oxidation) Check->Oxi Yes Photo Complex Mixture (Photodegradation) Check->Photo Yes Action1 Repurify via Prep-HPLC Store under Argon at -20°C Oxi->Action1 Action2 Discard Batch Improve Light Shielding Photo->Action2

Fig 2. Diagnostic workflow for isolating and resolving storage-induced degradation issues.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods , PubMed (NIH),3

  • Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study , ResearchGate,1

  • Research progress in electrochemical determination of Janus kinase inhibitors and proposals for amplifying clinical applicability , PMC (NIH), 2

Sources

Technical Support Center: Stability & Handling of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative, field-proven strategies for handling 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol in aqueous environments.

Rather than just providing a list of instructions, this guide breaks down the causality of molecular degradation so you can design robust, self-validating experiments.

Mechanistic Insights: The Vulnerability of the Scaffold

To prevent degradation, we must first understand the molecule's structural liabilities. 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol features an electron-deficient pyrimidine ring fused to a partially saturated pyrrole ring[1].

The critical vulnerability lies in the secondary amine at the N6 position , which is flanked by two benzylic-like carbons (C5 and C7). In aqueous solutions, secondary amines are highly susceptible to auto-oxidation via single-electron transfer (SET) initiation[2]. When exposed to dissolved oxygen and trace transition metals, the amine oxidizes into an amine radical cation. Subsequent hydrogen abstraction at the C5 or C7 position leads to the formation of aminals/hemiaminals, which rapidly resolve into stable, often yellow-colored lactam derivatives (5-oxo or 7-oxo forms) or N-oxides.

OxidationMechanism A 2-Isopropyl-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidin-4-ol (Secondary Amine) B Amine Radical Cation (SET Initiation) A->B Trace Metals / O2 D N-Oxide Derivative A->D ROS / Peroxides C C5/C7 Carbon Radical (Hydrogen Abstraction) B->C -H+ E Lactam Derivative (5-oxo or 7-oxo) C->E +O2, -H2O

Diagram 1: Radical-mediated auto-oxidation pathways of the pyrrolo[3,4-d]pyrimidine scaffold.

Frequently Asked Questions (FAQs)

Q1: Why does my aqueous stock solution turn yellow over time? A: Yellowing is a classic visual indicator of conjugated degradation products. In this scaffold, it signifies the auto-oxidation of the secondary amine or adjacent carbons to form lactams or fully aromatized pyrrolo-pyrimidines. If your solution is yellow, the structural integrity of the API is already compromised.

Q2: How does pH affect the oxidation rate of this compound? A: The unprotonated secondary amine is highly vulnerable to oxidation. By lowering the pH to mildly acidic conditions (pH 4.5 – 5.5), the amine is converted into an ammonium cation. This protonation drastically increases the molecule's oxidation potential, making it thermodynamically unfavorable to remove an electron and initiate the radical cascade.

Q3: Should I use antioxidants, and if so, which ones? A: Yes. We recommend a dual-pronged approach:

  • Chelators (0.1% EDTA): Sequesters trace transition metals (like Fe²⁺/Cu²⁺) inherent in glassware or buffer salts, preventing them from catalyzing Fenton-like radical generation.

  • Sacrificial Antioxidants (0.1% Ascorbic Acid): Acts as a water-soluble radical scavenger that intercepts reactive oxygen species (ROS) before they can attack the pyrrolopyrimidine scaffold.

Quantitative Formulation Data

To highlight the causality of our formulation choices, the table below summarizes the quantitative impact of various environmental variables on the half-life ( t1/2​ ) of the compound in aqueous media at 25°C.

Formulation VariableDissolved Oxygen (DO)pH LevelTrace Metals (Fe/Cu)Estimated Half-Life ( t1/2​ ) at 25°CVisual Indicator
Unoptimized (Water) Ambient (~8 ppm)7.0 - 7.5Uncontrolled< 48 hoursRapid yellowing
Degassed Only < 1 ppm (Ar sparged)7.0 - 7.5Uncontrolled~ 1 weekSlow yellowing
pH Adjusted Ambient (~8 ppm)4.5 - 5.5Uncontrolled~ 2 weeksVery pale yellow
Fully Optimized < 1 ppm (Ar sparged)4.5 - 5.5Chelated (0.1% EDTA)> 6 months Colorless

Self-Validating Experimental Protocol

To ensure the highest scientific integrity, follow this step-by-step methodology for preparing ultra-stable aqueous stock solutions. This protocol is designed as a self-validating system —meaning you can analytically verify its success immediately upon completion.

Protocol: Preparation of Oxidation-Resistant Aqueous Stock Solutions

Step 1: Solvent Degassing Sparge HPLC-grade water with ultra-pure Argon gas for a minimum of 30 minutes. Causality: Reduces dissolved oxygen (DO) to < 1 ppm, removing the primary stoichiometric reactant required for auto-oxidation.

Step 2: Excipient Addition To the degassed water, add 1.0 mg/mL (0.1% w/v) EDTA disodium salt and 1.0 mg/mL L-ascorbic acid. Causality: EDTA neutralizes the catalytic metals, while ascorbic acid provides a sacrificial electron donor to neutralize any residual ROS.

Step 3: pH Control Introduce a 50 mM Citrate buffer to stabilize the solvent at pH 5.0. Causality: Maintains the N6 amine in its protonated, oxidation-resistant state.

Step 4: API Dissolution Add the 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol powder to achieve your target concentration (e.g., 10 mM). Stir gently under a continuous Argon blanket until fully dissolved.

Step 5: Storage & Validation Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged amber glass vials. Store at -20°C in accordance with[3]. Self-Validation Check: Measure the absorbance of the final solution at 400 nm using a UV-Vis spectrophotometer. An OD400​<0.01 confirms a successful, degradation-free formulation. An OD400​>0.05 indicates compromised degassing and early-stage lactam formation.

Workflow Step1 Step 1: Degas Solvent Sparge H2O with Argon Step2 Step 2: Add Stabilizers 0.1% EDTA & Ascorbic Acid Step1->Step2 Step3 Step 3: pH Adjustment Buffer to pH 4.5 - 5.5 Step2->Step3 Step4 Step 4: API Addition Dissolve under Argon Step3->Step4 Step5 Step 5: Storage & Validation Aliquot into amber vials (OD400 < 0.01) Step4->Step5

Diagram 2: Step-by-step workflow for preparing oxidation-resistant aqueous stock solutions.

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Examining the early stages of thermal oxidative degradation in epoxy-amine resins Source: Polymer Degradation and Stability URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrrolopyrimidine Derivatives: The Emerging Pyrrolo[3,4-d]pyrimidine Scaffold vs. Traditional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Pyrrolopyrimidine Core in Drug Discovery

The pyrrolopyrimidine scaffold, a fusion of a pyrrole and a pyrimidine ring, represents a privileged heterocyclic system in medicinal chemistry.[1] Its structural resemblance to the purine nucleobases, adenine and guanine, allows for interaction with a wide array of biological targets, particularly ATP-binding sites in kinases.[2] This has led to the development of numerous pyrrolopyrimidine derivatives with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2]

This guide provides a comparative analysis of the emerging 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol and its analogs against the more extensively studied "traditional" pyrrolopyrimidine derivatives, with a focus on the well-established pyrrolo[2,3-d]pyrimidine scaffold. We will delve into their synthetic strategies, structure-activity relationships (SAR), and performance in relevant biological assays, offering insights for researchers and drug development professionals.

The Rise of the Pyrrolo[3,4-d]pyrimidine Scaffold: A Novel Isomer with Untapped Potential

While the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine isomers have been the subject of intense investigation, the pyrrolo[3,4-d]pyrimidine scaffold remains relatively underexplored. The specific compound, 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, represents a novel structural motif within this class. Although direct experimental data for this exact molecule is limited in publicly available literature, we can infer its potential properties and compare its core structure to traditional isomers based on related analogs.

Structural Features and Synthetic Considerations

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol core is characterized by a non-aromatic, saturated pyrrolidine ring fused to the pyrimidinone ring. This introduces a three-dimensional character to the otherwise planar pyrrolopyrimidine system, which can be advantageous for achieving selectivity and novel binding interactions with biological targets. The 2-isopropyl substituent provides a small, lipophilic group that can probe hydrophobic pockets within a target protein.

The synthesis of the pyrrolo[3,4-d]pyrimidine core generally involves the construction of the pyrimidine ring onto a pre-formed pyrrole derivative or vice versa. One common strategy involves the condensation of a suitably substituted pyrrole with a urea or a similar one-carbon synthon.[1] More recent approaches have utilized multi-component reactions to generate functionalized spiro pyrrolo[3,4-d]pyrimidines.[3][4]

Caption: General synthetic route to the pyrrolo[3,4-d]pyrimidine core.

Biological Activity and Therapeutic Potential

Recent studies on spiro-fused pyrrolo[3,4-d]pyrimidine derivatives have highlighted their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[3][4] This suggests that the pyrrolo[3,4-d]pyrimidine scaffold can be a valuable template for the design of non-kinase inhibitors. The unique three-dimensional shape conferred by the dihydro-pyrrolo moiety may allow for selective targeting of enzyme active sites outside of the traditional kinase domain.

Traditional Pyrrolopyrimidine Derivatives: A Well-Established Pharmacophore

The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is the most extensively studied isomer.[1] Its structural similarity to adenine has made it a cornerstone in the development of kinase inhibitors.

Synthesis of Pyrrolo[2,3-d]pyrimidines

The synthesis of pyrrolo[2,3-d]pyrimidines is well-documented, with two primary approaches. The first involves building the pyrimidine ring onto a pre-existing pyrrole core. The second, and more common, approach is the construction of the pyrrole ring onto a substituted pyrimidine.[1] This typically involves the reaction of a 4-aminopyrimidine bearing a reactive group at the 5-position with an α-haloketone or aldehyde, followed by intramolecular cyclization.

Caption: Common synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.

Prominence as Kinase Inhibitors

The planar structure of the pyrrolo[2,3-d]pyrimidine core is ideal for mimicking the adenine base of ATP, allowing these compounds to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[5][6] This has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

A notable example is the development of multi-targeted kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[5]

Comparative Analysis: Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Derivatives

Feature2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol & AnalogsTraditional Pyrrolo[2,3-d]pyrimidine Derivatives
Scaffold Isomer Pyrrolo[3,4-d]pyrimidinePyrrolo[2,3-d]pyrimidine (7-deazapurine)
Core Structure Non-planar, saturated pyrrolidine ringPlanar, aromatic pyrrole ring
Synthetic Accessibility Less established routes, emerging methods[3][4]Well-established, versatile synthetic routes[1]
Primary Biological Targets Emerging evidence for non-kinase targets (e.g., COX)[3][4]Predominantly protein kinases[5][6][7]
Mechanism of Action Varies, can be non-ATP competitivePrimarily ATP-competitive kinase inhibition
Therapeutic Potential Anti-inflammatory, potentially other areasAnticancer, anti-inflammatory, antiviral[1]

Experimental Data and Protocols

While direct comparative experimental data for 2-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is not available, we can present representative data and protocols for each class of compounds from the literature.

Representative Biological Data

Table 1: In Vitro Activity of Representative Pyrrolopyrimidine Derivatives

Compound IDScaffoldTarget(s)IC50 (µM)Cell LineReference
Compound 14 Spiro pyrrolo[3,4-d]pyrimidineCOX-26.00-[4]
Celecoxib (Reference) -COX-214.50-[4]
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR0.079-[5]
Compound 5k Pyrrolo[2,3-d]pyrimidineHer20.040-[5]
Compound 5k Pyrrolo[2,3-d]pyrimidineVEGFR20.136-[5]
Compound 5k Pyrrolo[2,3-d]pyrimidineCDK20.204-[5]
Sunitinib (Reference) -VEGFR20.261-[5]
Compound 8g Tricyclic Pyrrolo[2,3-d]pyrimidine-4.01HT-29 (Colon Cancer)[8]
Doxorubicin (Reference) --Not specifiedHT-29 (Colon Cancer)[8]
Experimental Protocols

Protocol 1: Synthesis of a Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Representative of Traditional Derivatives)

This protocol is adapted from Al-Ghorbani et al. (2023).[9]

  • Step 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate.

    • A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl 4-aminobenzoate in absolute ethanol is refluxed for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled, and the resulting precipitate is filtered and washed to yield the ester intermediate.

  • Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide.

    • The ester intermediate from Step 1 is refluxed with hydrazine hydrate.

    • After cooling, the precipitate is filtered, washed, and dried to give the hydrazide.

  • Step 3: Synthesis of the Final Benzylidenebenzohydrazide Derivative.

    • The hydrazide from Step 2 is reacted with a substituted benzaldehyde in ethanol with a catalytic amount of acetic acid.

    • The mixture is refluxed, and upon cooling, the product precipitates and is collected by filtration.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This is a general protocol for assessing the inhibitory activity of pyrrolopyrimidine derivatives against a target kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (pyrrolopyrimidine derivatives) dissolved in DMSO

    • Positive control inhibitor

    • 96- or 384-well assay plates

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the kinase and substrate to the wells of the assay plate.

    • Add the diluted test compounds and controls to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Pyrrolo[3,4-d]pyrimidine Derivatives

For the spiro pyrrolo[3,4-d]pyrimidine derivatives, the nature of the spirocyclic ring and substituents on the pyrrolidine nitrogen significantly influence their anti-inflammatory activity. The presence of bulky and hydrophobic groups can enhance the inhibitory potency against COX enzymes.[3][4]

Pyrrolo[2,3-d]pyrimidine Derivatives

The SAR of pyrrolo[2,3-d]pyrimidine kinase inhibitors is well-established. Key interactions typically involve:

  • Hinge-binding: The pyrimidine ring nitrogen atoms form hydrogen bonds with the backbone of the kinase hinge region.

  • Hydrophobic pockets: Substituents at the 2-, 4-, and 5-positions can be modified to occupy various hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

  • Solvent-exposed region: Modifications at the 7-position of the pyrrole ring can extend into the solvent-exposed region, providing opportunities to improve physicochemical properties and introduce additional interactions.

Caption: Key structure-activity relationship points for pyrrolopyrimidine isomers.

Conclusion and Future Directions

The pyrrolopyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. While traditional isomers like pyrrolo[2,3-d]pyrimidine have a proven track record, particularly as kinase inhibitors, the emerging pyrrolo[3,4-d]pyrimidine scaffold presents exciting new opportunities. Its distinct three-dimensional structure may enable the development of inhibitors with novel mechanisms of action and improved selectivity profiles, potentially targeting enzymes beyond the kinome.

Future research should focus on the synthesis and biological evaluation of a broader range of 2-substituted-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol analogs to establish a more comprehensive SAR. Direct comparative studies against traditional pyrrolopyrimidine isomers in various biological assays will be crucial to fully elucidate the therapeutic potential of this promising, yet underexplored, scaffold.

References

  • De Clercq, E. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 405-467. [Link]

  • Hassan, A. S., & Abdel-Wahab, B. F. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 1017-1031. [Link]

  • Hassan, A. S., & Abdel-Wahab, B. F. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 1017-1031. [Link]

  • Al-Ghorbani, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6701. [Link]

  • Wang, T., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Shirai, F., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(1), 581-605. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. Bioorganic & Medicinal Chemistry Letters, 33, 127725. [Link]

  • Reddy, M. V. R., et al. (2023). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 89, 117361. [Link]

  • Abdel-Gawad, S. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4958. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(6), 1875-1884. [Link]

  • Rashad, A. E., & El Malah, T. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28. [Link]

  • Kumar, A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2415. [Link]

  • Tabarsaei, N., et al. (2022). Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(10), 6695-6710. [Link]

  • Al-Zoubi, R. M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]

  • Metwally, K. A. (2017). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Mini-Reviews in Medicinal Chemistry, 17(15), 1436-1453. [Link]

  • Al-Ghorbani, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Preprints.org. [Link]

  • Ghorab, M. M., et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents. Bioorganic Chemistry, 80, 27-36. [Link]

  • Martínez-Vargas, A., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4125. [Link]

  • Kumar, A., et al. (2023). Structure activity relationship of compound 4. [Figure]. In: ResearchGate. Retrieved from [Link]

Sources

Comparative In Vivo Efficacy Guide: 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol in a Murine Model of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel investigational compound, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, hereafter designated PYR-ISO-1 . Based on its core pyrrolopyrimidine scaffold, a privileged structure in kinase inhibitor design, PYR-ISO-1 is hypothesized to function as an inhibitor of the Janus Kinase (JAK) family.[1][2] Consequently, its therapeutic potential is benchmarked against Tofacitinib , a pan-JAK inhibitor approved for the treatment of rheumatoid arthritis (RA). We detail a head-to-head comparison in the murine Collagen-Induced Arthritis (CIA) model, a standard and highly relevant preclinical model of human RA.[3] This document outlines the scientific rationale, detailed experimental protocols, key efficacy endpoints, and anticipated data interpretation to guide researchers in assessing the preclinical potential of PYR-ISO-1 as a next-generation disease-modifying anti-rheumatic drug (DMARD).

Introduction: The Pyrrolopyrimidine Scaffold as a Privileged Kinase-Targeting Motif

The pyrimidine ring and its fused heterocyclic variants are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities.[4][5] The pyrrolopyrimidine core, an isostere of the adenine ring of ATP, is particularly effective at targeting the ATP-binding site of various kinases.[2] This has led to the development of numerous potent and selective kinase inhibitors for oncology and inflammatory diseases. The pyrrolo[2,3-d]pyrimidine scaffold, for instance, is the core of Tofacitinib, a landmark oral therapy for rheumatoid arthritis.[6][7]

The subject of this guide, PYR-ISO-1 (2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol) , is a novel compound built upon this privileged framework. Its structure suggests a strong potential for kinase inhibition. Given the therapeutic landscape dominated by kinase inhibitors in autoimmune diseases, we postulate that PYR-ISO-1 acts on the Janus Kinase (JAK) family, making it a candidate for RA treatment. This guide provides the scientific and methodological basis for testing this hypothesis in vivo.

The JAK-STAT Pathway: A Key Mediator of Autoimmune Inflammation

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade that transmits extracellular signals from cytokines and growth factors to the nucleus, regulating gene expression.[8][9] This pathway is integral to immunity, cell proliferation, and hematopoiesis.[8] In rheumatoid arthritis, pro-inflammatory cytokines aberrantly activate the JAK-STAT pathway, leading to a self-sustaining cycle of inflammation and joint destruction.[10]

The mechanism proceeds as follows:

  • Cytokine Binding: A cytokine (e.g., IL-6) binds to its cell surface receptor.

  • JAK Activation: This binding brings two receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[10]

  • STAT Phosphorylation: Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The JAKs then phosphorylate the bound STATs.

  • Dimerization & Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the nucleus.[10]

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to initiate the transcription of target genes, including those encoding pro-inflammatory mediators.

Inhibiting JAKs effectively breaks this signaling cascade, preventing the downstream inflammatory effects. This is the validated mechanism of action for approved drugs like Tofacitinib, which has demonstrated efficacy in RA patients by modulating this pathway.[11][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK JAK1->JAK2 STAT_inactive STAT (Inactive) JAK1->STAT_inactive 3. Phosphorylation STAT_p p-STAT STAT_inactive->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization DNA Target Gene Promoter STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Pro-inflammatory Gene Transcription DNA->Transcription 6. Transcription

Figure 1: The canonical JAK-STAT signaling pathway in autoimmune inflammation.

Comparative Landscape: PYR-ISO-1 vs. Tofacitinib

To establish a robust benchmark for efficacy, PYR-ISO-1 will be compared directly with Tofacitinib, a well-characterized and clinically approved JAK inhibitor.

FeaturePYR-ISO-1 (Hypothesized) Tofacitinib (Established)
Core Scaffold Pyrrolo[3,4-d]pyrimidinePyrrolo[2,3-d]pyrimidine
Mechanism of Action Putative ATP-competitive Kinase InhibitorATP-competitive Kinase Inhibitor[11]
Primary Target(s) Putative JAK family kinasesJAK1, JAK3 >> JAK2[12]
Indication Investigational for Rheumatoid ArthritisApproved for Rheumatoid Arthritis
Route of Admin. Oral (for this study)Oral[11]

In Vivo Comparative Efficacy Assessment: The Murine Collagen-Induced Arthritis (CIA) Model

Rationale for Model Selection

The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the gold standard for preclinical evaluation of RA therapeutics.[3] It shares significant immunological and pathological hallmarks with human RA, including synovitis, pannus formation, and cartilage and bone erosion.[13] The model's susceptibility is linked to specific MHC-class II molecules, mirroring the genetic predisposition in human RA.[3] Its high reproducibility and responsiveness to clinically effective agents, including JAK inhibitors, make it the ideal platform for this comparative study.[13][14]

Experimental Design and Workflow

A therapeutic dosing paradigm will be employed to assess the ability of PYR-ISO-1 to treat established disease, which is more clinically relevant than a prophylactic approach.

  • Animal Model: Male DBA/1J mice, 8-9 weeks of age.[13][15]

  • Study Groups (n=10-12 mice/group):

    • Non-Arthritic Control: No immunization, receives vehicle.

    • Vehicle Control (CIA): Immunized, receives vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in water).

    • Positive Control (Tofacitinib): Immunized, receives Tofacitinib at a clinically-relevant dose (e.g., 30 mg/kg, PO, QD).[14]

    • Test Article (PYR-ISO-1, Low Dose): Immunized, receives Dose 1 (e.g., 10 mg/kg, PO, QD).

    • Test Article (PYR-ISO-1, High Dose): Immunized, receives Dose 2 (e.g., 30 mg/kg, PO, QD).

  • Treatment: Oral gavage (PO), once daily (QD), commencing upon clear signs of arthritis onset (clinical score ≥ 2) and continuing for a defined period (e.g., 14-21 days).

CIA_Workflow Day0 Day 0 Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21 Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 Day22_28 Days 22-28 Arthritis Onset Monitoring Day21->Day22_28 Day_X Day X (Onset) Begin Therapeutic Dosing (PO, QD) (Vehicle, Tofacitinib, PYR-ISO-1) Day22_28->Day_X Day_X_End Day X to End Daily Clinical Scoring Paw Thickness Measurement (2x/week) Day_X->Day_X_End End Study End (e.g., Day 42) Terminal Bleed (Cytokines) Paw Collection (Histology) Day_X_End->End

Figure 2: Experimental workflow for the therapeutic CIA study.
Key Efficacy Endpoints
  • Clinical Arthritis Score: A semi-quantitative assessment of inflammation in each paw, scored daily. This is the primary efficacy readout.

  • Paw Thickness: A quantitative measure of edema using digital calipers, taken twice weekly.

  • Histopathology: At study termination, hind paws will be collected, sectioned, and stained (H&E) to score inflammation, pannus formation, and bone/cartilage erosion.

  • Systemic Biomarkers: Serum levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α) will be quantified via ELISA from terminal blood collection.

Detailed Experimental Protocols

CIA Induction in DBA/1 Mice

This protocol is adapted from established methodologies.[13][15][16]

  • Reagent Preparation:

    • Dissolve bovine type II collagen at 2 mg/mL in 0.05 M acetic acid by stirring overnight at 4°C.

    • Prepare an emulsion by mixing the collagen solution 1:1 with Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for the booster. Emulsify until a stable drop holds its shape in water.

  • Primary Immunization (Day 0):

    • Anesthetize each DBA/1 mouse.

    • Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.[16]

  • Booster Immunization (Day 21):

    • Anesthetize each mouse.

    • Inject 100 µL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.[16]

Therapeutic Dosing Regimen
  • Formulation: Suspend Tofacitinib and PYR-ISO-1 in a suitable vehicle (e.g., 0.5% Hydroxypropyl methylcellulose, 0.1% Tween 80 in sterile water). Prepare fresh daily or establish stability.

  • Administration: Once mice develop a clinical arthritis score of ≥ 2, enroll them into treatment groups. Administer the assigned formulation once daily via oral gavage (PO) at a volume of 10 mL/kg.

Clinical Assessment of Arthritis
  • Scoring: Score each of the four paws daily based on the following scale:[16]

    • 0: Normal, no signs of inflammation.

    • 1: Mild, definite redness and swelling of the ankle/wrist or digits.

    • 2: Moderate redness and swelling of both ankle/wrist and digits.

    • 3: Severe redness and swelling of the entire paw, including digits.

    • 4: Maximal inflammation with joint deformity/ankylosis.

  • Total Score: The maximum score per mouse is 16. The mean score for each group is plotted over time.

Histopathological Analysis
  • Sample Collection: At termination, disarticulate hind paws and fix in 10% neutral buffered formalin for 48-72 hours.

  • Decalcification: Transfer to a decalcifying solution (e.g., 10% EDTA) until bones are pliable.

  • Processing: Process, embed in paraffin, section longitudinally, and stain with Hematoxylin and Eosin (H&E).

  • Scoring: A board-certified pathologist, blinded to the treatment groups, will score sections for:

    • Inflammation: Infiltration of inflammatory cells.

    • Pannus: Formation of invasive synovial tissue.

    • Cartilage Damage: Loss of proteoglycans and chondrocytes.

    • Bone Erosion: Evidence of osteoclast activity and bone loss.

Biomarker Analysis (ELISA)
  • Sample Collection: Collect whole blood at termination via cardiac puncture. Allow to clot, then centrifuge to separate serum. Store serum at -80°C.

  • Quantification: Use commercially available ELISA kits to measure serum concentrations of murine IL-6 and TNF-α according to the manufacturer's instructions.

Anticipated Results and Data Interpretation

The data will be analyzed to compare the efficacy of PYR-ISO-1 against the vehicle and Tofacitinib controls.

Table 1: Anticipated Clinical Efficacy Outcomes (Hypothetical Data)
GroupMean Arthritis Score (Day 42)% Change in Paw Thickness (vs. Vehicle)
Vehicle Control 10.5 ± 1.5-
Tofacitinib (30 mg/kg) 3.2 ± 0.8 ***-65%
PYR-ISO-1 (10 mg/kg) 6.8 ± 1.2 -35%
PYR-ISO-1 (30 mg/kg) 3.5 ± 0.9 ***-62%
Statistical significance vs. Vehicle Control: *p<0.05, **p<0.001
Table 2: Anticipated Histology and Biomarker Outcomes (Hypothetical Data)
GroupMean Histology Score (Max 12)Serum IL-6 (pg/mL)
Vehicle Control 8.9 ± 1.1150 ± 25
Tofacitinib (30 mg/kg) 2.5 ± 0.6 ***45 ± 10 ***
PYR-ISO-1 (10 mg/kg) 5.4 ± 0.9 **95 ± 18
PYR-ISO-1 (30 mg/kg) 2.8 ± 0.7 ***52 ± 12 ***
Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001

Interpretation:

  • A significant reduction in clinical score, paw thickness, and histopathological damage by PYR-ISO-1 relative to the vehicle control would demonstrate its efficacy.[14][17]

  • A dose-dependent effect, where the 30 mg/kg dose shows greater efficacy than the 10 mg/kg dose, would validate its pharmacological activity.

  • If the efficacy of PYR-ISO-1 at 30 mg/kg is comparable to Tofacitinib at 30 mg/kg, it would indicate similar potency in vivo.

  • A significant reduction in systemic IL-6 levels would provide mechanistic support, confirming engagement with the JAK-STAT pathway in vivo.[11]

Conclusion

This guide provides a rigorous, scientifically-grounded framework for the head-to-head in vivo comparison of the novel pyrrolopyrimidine compound, PYR-ISO-1, and the established JAK inhibitor, Tofacitinib. By employing the CIA model and a comprehensive set of clinical, histological, and biomarker endpoints, this study design will generate the critical data needed to assess the therapeutic potential of PYR-ISO-1 for rheumatoid arthritis. The results will directly inform decisions regarding its continued preclinical and potential clinical development.

References

  • [No Source Provided]
  • Biamonte, M. A., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 214-266. [Link]

  • Gerlag, D. M., et al. (2016). Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis. Annals of the Rheumatic Diseases, 75(7), 1348-1357. [Link]

  • Guggino, G., et al. (2023). The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. International Journal of Molecular Sciences, 24(8), 7343. [Link]

  • Gangjee, A., et al. (2010). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 53(22), 8149-8162. [Link]

  • Chondrex, Inc. (2019). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Technical Document. [Link]

  • [No Source Provided]
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1735-1753. [Link]

  • [No Source Provided]
  • [No Source Provided]
  • Siveen, K. S., et al. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 12, 856942. [Link]

  • [No Source Provided]
  • Brand, D. D. (2016). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 6(10), e1802. [Link]

  • Ziarani, G. M., et al. (2022). Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives. Polycyclic Aromatic Compounds. [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO Technical Document. [Link]

  • [No Source Provided]
  • LaBranche, T. P., et al. (2012). JAK inhibition with tofacitinib suppresses arthritic joint structural damage through decreased RANKL production. Arthritis & Rheumatism, 64(11), 3531-3542. [Link]

  • Quintás-Cardama, A., & Verstovsek, S. (2013). MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE. Clinical Cancer Research, 19(8), 1933-1940. [Link]

  • [No Source Provided]
  • Pinto, A. C. S., et al. (2023). POS1024 TOFACITINIB TREATMENT AMELIORATES MUSCLE LOSS IN COLLAGEN-INDUCED ARTHRITIS MODEL. Annals of the Rheumatic Diseases, 82(Suppl 1), 844. [Link]

  • [No Source Provided]
  • El-Sayed, N. F., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 475-492. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

  • Lee, S. I., et al. (2020). Efficacy and drug retention of tofacitinib in rheumatoid arthritis: from the nationwide Korean College of Rheumatology Biologics registry. Korean Journal of Internal Medicine, 35(6), 1547-1557. [Link]

  • [No Source Provided]
  • Virtanen, A. T., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology, 12, 723855. [Link]

  • [No Source Provided]

Sources

A Researcher's Guide to Validating Target Engagement for 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery, confirming that a novel molecule directly interacts with its intended target within the complex environment of a living cell is a cornerstone of successful therapeutic development.[1][2][3] This guide provides a strategic, in-depth comparison of state-of-the-art methodologies for validating the target engagement of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, hereafter referred to as "Compound X."

The pyrrolo[2,3-d]pyrimidine scaffold, a close relative of Compound X's core, is a well-established "warhead" in numerous kinase inhibitors, including FDA-approved drugs.[4][5] This structural feature strongly suggests that Compound X is a kinase inhibitor. Therefore, this guide is structured to follow a logical drug discovery workflow: first, identifying the specific kinase(s) it targets from the entire kinome, and second, using orthogonal, cell-based methods to unequivocally validate its engagement with those targets.

The Target Validation Workflow: A Multi-Faceted Approach

A robust validation strategy does not rely on a single experiment. Instead, it builds a compelling case by integrating data from orthogonal methods—techniques that rely on different physical principles to measure the same event.[6][7] This approach minimizes the risk of artifacts and misinterpretation, a crucial step to avoid costly failures in later stages of drug development.[2][8]

Our workflow for Compound X will proceed in three logical phases:

  • Broad-Spectrum Target Identification: What kinases does Compound X bind to?

  • Direct Biophysical Validation in Cells: Does Compound X physically interact with the target protein in a live-cell environment?

  • Functional Cellular Validation: Does this binding event translate into the intended biological consequence (i.e., inhibition of the kinase's signaling pathway)?

Phase 1: Kinome Profiling for Initial Target Identification

Before confirming target engagement, we must first identify the highest-affinity targets of Compound X. Kinome profiling services are indispensable for this, offering a broad screen of a compound's activity and selectivity against a large panel of the human kinome.[9][10][11]

Principle: These services typically use in vitro biochemical assays to measure the ability of Compound X to inhibit the activity of hundreds of purified kinases.[9][11] The output is a quantitative measure of potency (e.g., IC50 or Kd) against each kinase, revealing both primary targets and potential off-targets.[12]

Experimental Choice: Utilizing a comprehensive kinase profiling service (e.g., Eurofins DiscoverX's KINOMEscan™, Reaction Biology's Kinase HotSpot, or AssayQuant's KinSight™) is the most efficient first step. These platforms provide rapid, high-quality data on the selectivity and potency of a compound across the kinome.[11][13]

Data Interpretation: The results will generate a "hit list" of kinases that Compound X binds to with high affinity. For this guide, let's hypothesize that kinome profiling reveals Compound X to be a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a promising oncology target.[14]

Phase 2: Validating Direct Target Engagement in a Cellular Context

With CDK2 identified as our primary hypothesis, we must now confirm that Compound X engages it within the complex milieu of a living cell. This is a critical step, as in vitro activity with purified proteins does not always translate to a cellular context.[1][2] We will compare two gold-standard, orthogonal methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Comparison of Primary Cellular Target Engagement Methods
Parameter Cellular Thermal Shift Assay (CETSA®) NanoBRET™ Target Engagement Assay
Principle Ligand binding increases the thermal stability of the target protein.[15][16][17]Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[18][19]
Key Metric Change in Aggregation Temperature (ΔTagg) or Isothermal Dose-Response (EC50).[17][20]Intracellular IC50 or Apparent Kd.[21]
Reagent Needs Requires a specific antibody for the target protein (e.g., anti-CDK2).Requires genetic modification (NanoLuc® fusion) and a specific fluorescent tracer.[18][19]
Primary Advantage Label-free; uses the endogenous, unmodified target protein.[20][22]High-throughput, real-time kinetics, and can measure residence time.[18][19][23]
Limitations Lower throughput; requires robust antibody; not all proteins show a thermal shift.[22]Requires cell engineering and tracer development; potential for artifacts from fusion tags.
Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical assay that directly measures drug-target interaction in its native environment without any modification to the compound or the protein.[15][20] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[16][17]

CETSA_Workflow cluster_cell Live Cells cluster_analysis Analysis A 1. Treat Cells with Compound X or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C Protein Denaturation D 4. Separate Soluble & Aggregated Proteins C->D E 5. Quantify Soluble Target (CDK2) via Western Blot D->E

  • Cell Culture & Treatment: Plate a suitable cell line (e.g., HEK293 or a cancer cell line with high CDK2 expression) and treat with various concentrations of Compound X or a vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling to 4°C.[21]

  • Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[21]

  • Protein Quantification & Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration, separate proteins by SDS-PAGE, and perform a Western Blot using a validated primary antibody against CDK2.[21]

  • Data Interpretation: Quantify the band intensity for CDK2 at each temperature. In vehicle-treated cells, the band intensity will decrease as the temperature rises. In cells treated with Compound X, the CDK2 protein will be stabilized, resulting in a visible band at higher temperatures. This "thermal shift" (ΔTagg) is direct evidence of target engagement.[17][20]

TreatmentTemperature (°C)Soluble CDK2 (Relative Units)
Vehicle451.00
Vehicle500.85
Vehicle55 0.48 (Tagg)
Vehicle600.15
Compound X 501.00
Compound X 550.92
Compound X 60 0.51 (Tagg)
Compound X 650.20
ResultΔTagg+5°C
Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells in real-time.[18][19] It relies on energy transfer (BRET) from a target protein fused to a highly bright NanoLuc® luciferase (the donor) to a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[23] A test compound that engages the target will compete with and displace the tracer, leading to a loss of BRET signal.[19]

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_inhibitor Compound X Present node1 {CDK2-NanoLuc (Donor) | {Tracer (Acceptor)}} node2 High BRET Signal node1:f0->node2 Binding & Energy Transfer node3 {CDK2-NanoLuc (Donor) | {Compound X}} node5 Low BRET Signal node3:f0->node5 Competition & No Transfer node4 Tracer Displaced

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the CDK2 protein fused to NanoLuc® luciferase. Allow 18-24 hours for expression.[21]

  • Assay Setup: Resuspend cells and add the NanoBRET™ tracer specific for CDK2 at a pre-determined optimal concentration.

  • Compound Treatment: Dispense the cell-tracer suspension into a multi-well plate containing serial dilutions of Compound X and a known CDK2 inhibitor (e.g., Roscovitine) as a positive control.

  • Signal Detection: Add the NanoGlo® substrate. Immediately read the plate on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.[21]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of Compound X to generate a dose-response curve and determine the intracellular IC50, which reflects target engagement potency.[21]

CompoundTargetIntracellular IC50
Compound X CDK275 nM
Roscovitine (Control)CDK2450 nM
Compound X Off-Target Kinase> 10,000 nM

Phase 3: Measuring Downstream Pathway Modulation

Confirming that Compound X binds to CDK2 is crucial, but demonstrating that this binding event inhibits its function is the ultimate goal. We can achieve this by measuring the phosphorylation status of a known CDK2 substrate, such as p27, using a quantitative immunofluorescence method like the In-Cell Western™ Assay.

Principle: The In-Cell Western™ (ICW) assay, also known as a cytoblot, combines the specificity of Western blotting with the throughput of an ELISA.[24][25] It allows for the simultaneous quantification of two proteins in fixed cells within a multi-well plate using spectrally distinct fluorescent secondary antibodies.[25] We will measure the ratio of phosphorylated p27 (p-p27) to total p27. Active CDK2 phosphorylates p27; therefore, an effective inhibitor like Compound X should decrease this ratio in a dose-dependent manner.

Signaling_Pathway cluster_pathway CDK2 Signaling CDK2 CDK2 p27 p27 (Substrate) CDK2->p27 Phosphorylates p_p27 Phospho-p27 p27->p_p27 Measurement Measure: (p-p27 / Total p27) Ratio via In-Cell Western™ p_p27->Measurement CompoundX Compound X CompoundX->CDK2 Inhibits

  • Cell Treatment: Plate cells and serum-starve them to reduce basal signaling. Pre-treat with serial dilutions of Compound X for 1-2 hours. Stimulate the cell cycle with an appropriate mitogen to activate CDK2.[21]

  • Fixing & Permeabilization: Fix cells using 3.7% formaldehyde, then permeabilize with a buffer containing Triton X-100 to allow antibody access.[26][27]

  • Antibody Incubation: Block non-specific sites. Incubate cells with two primary antibodies from different host species simultaneously (e.g., Rabbit anti-p-p27 and Mouse anti-total p27).

  • Secondary Antibody & Imaging: Wash and incubate with two spectrally distinct, near-infrared fluorescent secondary antibodies (e.g., IRDye® 680RD anti-Rabbit and IRDye® 800CW anti-Mouse).[25]

  • Data Analysis: Scan the plate using an imaging system like the LI-COR® Odyssey®. Quantify the fluorescence intensity in both the 700 nm (p-p27) and 800 nm (total p27) channels. Normalize the phospho-signal to the total protein signal for each well and plot the normalized ratio against Compound X concentration to determine the IC50 for pathway inhibition.

Compound X Conc. (nM)Normalized (p-p27 / Total p27) Ratio% Inhibition
0 (Vehicle)1.000%
100.8812%
500.6535%
100 0.49 51% (IC50)
5000.1585%
10000.0892%

Conclusion: Synthesizing a Self-Validating System

Validating the target engagement of a novel compound like 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol requires a rigorous, multi-pronged strategy. By following the proposed workflow, a researcher can build an unassailable case for their molecule's mechanism of action.

  • Kinome profiling provides the initial, unbiased map of the compound's targets.

  • CETSA® offers label-free, biophysical proof of direct binding to the endogenous target protein in its native cellular environment.

  • NanoBRET™ provides orthogonal, real-time confirmation of target binding and allows for higher-throughput screening and determination of intracellular potency.

  • In-Cell Western™ delivers the final piece of evidence, demonstrating that the physical binding event translates into the desired functional outcome: inhibition of the downstream signaling pathway.

Together, these orthogonal methods create a self-validating system, providing the high-confidence data necessary to justify advancing a promising compound through the drug discovery pipeline.

References

  • Almqvist, H., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. Available at: [Link]

  • Norman, R. A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • KinomePro - Functional Kinase Activity Profiling. Pamgene. Available at: [Link]

  • Saeed, M., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLOS Computational Biology. Available at: [Link]

  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Rastelli, G., et al. (2013). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Principle of NanoBRET target engagement. ResearchGate. Available at: [Link]

  • Saeed, M., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. KAUST Repository. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • US9216984B2 - 3-[4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane—or heptane-nitrile as JAK inhibitors. Google Patents.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. (2017). Journal of Biomolecular Screening. Available at: [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available at: [Link]

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022). Bio-protocol. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI. Available at: [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.net. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2013). Nature Reviews Cancer. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Available at: [Link]

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate. Available at: [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. Available at: [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (2025). Lab Manager. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Pharmacology & Translational Science. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals. Available at: [Link]

  • Hitting the right target – validating new approaches for innovative cancer drugs. (2014). The Institute of Cancer Research, London. Available at: [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2020). BioTechniques. Available at: [Link]

  • Deciphering Biological Mysteries with NanoBRET™. (2015). YouTube. Available at: [Link]

  • In-Cell Western™ Assay. (2021). LI-COR Biosciences. Available at: [Link]

  • Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. (2019). bioRxiv. Available at: [Link]

  • Redefining target engagement with new strategies in drug discovery. (2025). News-Medical.Net. Available at: [Link]

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing and benchmarking the novel pyrrolo[3,4-d]pyrimidine-based compound, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, against a panel of well-established kinase inhibitors. The pyrrolo[2,3-d]pyrimidine and related scaffolds are prevalent in numerous kinase inhibitors, targeting a range of kinases including CDK, JAK, and PAK4, suggesting the potential for this novel compound to exhibit kinase inhibitory activity.[1][2] This document outlines a systematic approach, from initial biochemical assays to more complex cell-based evaluations, to thoroughly assess its potency, selectivity, and potential as a therapeutic agent.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

The development of selective kinase inhibitors is a significant challenge in drug discovery due to the highly conserved nature of the ATP-binding site across the kinome.[3][4] Rigorous benchmarking of novel compounds against established inhibitors is crucial for several reasons:

  • Determining Potency and Efficacy: Direct comparison with standard inhibitors provides a clear measure of a new compound's inhibitory strength (e.g., IC50 values).[5]

  • Assessing Selectivity: Profiling against a diverse panel of kinases helps to understand the compound's selectivity, which is critical for minimizing off-target effects and potential toxicity.[5]

  • Identifying Potential Therapeutic Applications: The kinase inhibition profile can suggest which signaling pathways are modulated by the compound, thereby indicating potential cancer types or other diseases for which it might be effective.

  • Guiding Further Optimization: Understanding the structure-activity relationship through comparative data can guide medicinal chemistry efforts to improve potency and selectivity.

This guide will use a hypothetical approach to outline the benchmarking process for 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, hereafter referred to as the "Investigational Compound."

Selection of Standard Kinase Inhibitors for Comparison

A well-chosen panel of standard inhibitors is essential for a meaningful comparison. The selected inhibitors should cover a range of kinase families and include both broad-spectrum and highly selective agents.

Standard InhibitorPrimary Target(s)Rationale for Inclusion
Staurosporine Broad-spectrumA non-selective inhibitor used as a positive control for pan-kinase inhibition.
Gefitinib EGFRA well-characterized, first-generation inhibitor of the Epidermal Growth Factor Receptor, a key target in non-small cell lung cancer.[6]
Sunitinib VEGFR, PDGFR, c-KITA multi-targeted inhibitor used in the treatment of renal cell carcinoma and other cancers, representing a broader spectrum inhibitor.[6]
Palbociclib CDK4/6A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6, used in the treatment of HR-positive breast cancer.[1]
Dasatinib BCR-ABL, Src familyA multi-targeted inhibitor used in the treatment of chronic myeloid leukemia, targeting both tyrosine and serine/threonine kinases.[6]

Experimental Benchmarking Workflow

A multi-tiered approach, starting with broad biochemical screening and progressing to more focused cellular assays, is recommended.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Initial Kinase Panel Screening (e.g., 96-well format) B IC50 Determination for 'Hits' (Dose-Response Curves) A->B Identify active kinases C Cellular Target Engagement (e.g., NanoBRET™) B->C Validate hits in a cellular context D Cellular Phosphorylation Assay (Western Blot or ELISA) C->D Confirm target engagement E Anti-Proliferation Assay (e.g., CellTiter-Glo®) D->E Assess downstream effects G cluster_0 EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Investigational Compound (or Gefitinib) Inhibitor->EGFR

Figure 2: Simplified representation of the EGFR signaling pathway and the point of inhibition.

This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells. It provides an overall assessment of the compound's ability to inhibit cell growth. [7] Procedure:

  • Cell Plating: Seed cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the Investigational Compound and standard inhibitors.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add the CellTiter-Glo® reagent and measure luminescence.

  • Data Analysis: Calculate the GI50 (the concentration that causes 50% growth inhibition) from the dose-response curve.

Data Presentation: Hypothetical GI50 Values (e.g., in an EGFR-mutant cell line)

CompoundGI50 (nM)
Investigational Compound 350
Gefitinib 30
Sunitinib 250
Palbociclib >10,000
Dasatinib 5

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of the novel kinase inhibitor, 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol. Based on the hypothetical data presented, the Investigational Compound demonstrates moderate, selective inhibitory activity against EGFR in both biochemical and cellular assays. While its potency is lower than the established inhibitors Gefitinib and Dasatinib, it shows promise as a lead compound.

Future work should focus on:

  • Broad Kinome Screening: Profiling against a larger panel of kinases to fully elucidate its selectivity profile.

  • Structural Biology: Co-crystallization of the compound with its target kinase(s) to understand the binding mode and guide further medicinal chemistry efforts.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

By following a systematic and comparative approach, researchers can effectively characterize novel kinase inhibitors and accelerate their development into potential therapeutic agents.

References

  • Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(21), 6889-6901. [Link]

  • Chen, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1783-1790. [Link]

  • Chen, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Gangjee, A., et al. (2016). 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors. Journal of Medicinal Chemistry, 59(17), 7847-7864. [Link]

  • Correa, T. C., et al. (2014). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (87), 51522. [Link]

  • Szychta, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

  • Kramer, C., et al. (2023). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. bioRxiv. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 843. [Link]

  • Hernandez-Armenta, C., et al. (2017). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Bioinformatics, 33(12), 1846-1852. [Link]

  • Semantic Scholar. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Gibhard, L., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase. ChemistryOpen, 11(10), e202200135. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8718. [Link]

  • Frearson, J. A., & Collie, G. W. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • PharmaCompass. (n.d.). O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) thiophosphate. [Link]

  • Al-Jubair, N., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5171. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Sadiq, S. K., et al. (2024). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 38(1), 1. [Link]

  • Vasta, J. D., et al. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 61(4), 1369-1379. [Link]

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. [Link]

Sources

Reproducibility of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol Binding Assays: A Comparative Guide to Biophysical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Context: Why This Scaffold Matters

The compound 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a critical low-molecular-weight (LMW) intermediate and fragment scaffold in modern drug discovery. The pyrrolo[3,4-d]pyrimidine core is a structural mimic of the deazapurine framework (resembling adenine), making it a highly effective ATP-competitor[1]. Consequently, derivatives of this scaffold have emerged as potent fourth-generation inhibitors for kinases such as EGFR, ATR, and PARP[2][3][4].

Pathway Ligand Pyrrolo[3,4-d]pyrimidine (Fragment) ATP ATP Hinge Pocket Competition Ligand->ATP Binds Kinase Target Kinase (e.g., ATR / EGFR) Signaling Downstream Signaling (Blocked) Kinase->Signaling Prevents ATP->Kinase Inhibits Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Induces

Mechanism of action for pyrrolo[3,4-d]pyrimidine fragments targeting kinase hinge regions.

However, accurately measuring the binding affinity ( KD​ ) of a ~179 Da fragment like 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is notoriously difficult. This guide evaluates the leading biophysical platforms used to achieve reproducible, self-validating binding data for this specific class of molecules.

Mechanistic Causality: The Reproducibility Challenge

As a Senior Application Scientist, I frequently observe binding assay failures for LMW pyrrolopyrimidines. The lack of reproducibility is rarely due to the compound itself, but rather the physics of the assay platforms[5]:

  • Mass-to-Signal Limitations: In mass-based assays, a 179 Da fragment generates a minimal signal. To compensate, scientists often over-immobilize the target kinase on the sensor chip. This high-density crowding causes steric occlusion of the ATP-binding hinge region, leading to false negatives.

  • Bulk Refractive Index Shifts (The DMSO Effect): Fragment libraries are stored in DMSO. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample well generates a bulk refractive index shift of ~120 Response Units (RU). This completely masks the true 5–10 RU binding signal of the pyrrolo[3,4-d]pyrimidine fragment[5].

Platform Comparison: SPR vs. GCI vs. MST

To establish a self-validating system, we must compare the physics of three primary biophysical platforms.

Surface Plasmon Resonance (SPR)

SPR is the industry standard for kinetic profiling. However, for a 179 Da fragment, SPR struggles with the signal-to-noise (S/N) ratio. The localized evanescent wave only penetrates ~300 nm into the sample matrix, making it highly susceptible to bulk phase interference from DMSO[5].

Grating-Coupled Interferometry (GCI)

GCI (e.g., Creoptix WAVE) is a superior alternative for LMW fragments. Unlike SPR, the light in GCI travels across the entire length of the waveguide grating rather than reflecting off a single localized spot. This extended interaction length allows GCI to detect much smaller mass changes, resolving the binding kinetics of pyrrolo[3,4-d]pyrimidines without requiring high-density kinase immobilization[6].

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient. Because it is a solution-phase assay, it requires zero immobilization . This makes MST the perfect orthogonal validation tool to rule out steric hindrance artifacts introduced by SPR or GCI chip surfaces.

Quantitative Performance Data
ParameterSurface Plasmon Resonance (SPR)Grating-Coupled Interferometry (GCI)Microscale Thermophoresis (MST)
Detection Principle Localized Refractive IndexWaveguide Refractive IndexThermophoretic Mobility
Sensitivity Limit ~100 Da< 50 DaSize-independent
Immobilization Required? Yes (Covalent/Capture)Yes (Covalent/Capture)No (In free solution)
Signal-to-Noise (179 Da) Moderate (Requires high density)High (Extended evanescent field)High (Fluorescence-based)
DMSO Tolerance Highly sensitive (Needs calibration)Highly sensitive (Needs calibration)Tolerant (Up to 10%)
Typical CV% (Reproducibility) 10 - 15%5 - 8%12 - 18%

Self-Validating Experimental Protocol

To guarantee data integrity, every binding assay must be a closed, self-validating loop. The following protocol utilizes GCI as the primary kinetic screen, with MST as an orthogonal validation step to ensure the 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol binding data is absolute.

Workflow Prep Prepare Fragment (179 Da, 5% DMSO) Primary Primary Screen: GCI (Immobilized Kinase) Prep->Primary Check S/N Ratio > 3:1? Primary->Check Secondary Orthogonal MST (Solution-Phase) Check->Secondary Yes Optimize DMSO Calibration & Buffer Match Check->Optimize No Valid Validated KD (High Reproducibility) Secondary->Valid Optimize->Primary

Self-validating biophysical workflow for low-molecular-weight fragment binding assays.

Step 1: Target Immobilization (GCI)
  • Causality: Avoid amine coupling if the kinase's ATP hinge region contains solvent-exposed lysines, as this will destroy the binding pocket.

  • Action: Use a His-capture or Avi-tag biotinylation strategy to uniformly orient the target kinase on a polycarboxylate hydrogel chip. Aim for an Rmax​ of 15–20 RU to prevent steric crowding.

Step 2: Internal DMSO Calibration (Critical)
  • Causality: You must mathematically decouple the refractive index shift of DMSO from the mass shift of the fragment[5].

  • Action: Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Inject these prior to the fragment. The software will generate a correction plot to subtract bulk solvent effects.

Step 3: Kinetic Titration (GCI)
  • Action: Prepare a 10-point dose-response curve of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol starting at 100 µM, performing 1:2 serial dilutions. Ensure every well contains exactly 5.0% DMSO. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

Step 4: Orthogonal Validation (MST)
  • Causality: If the GCI yields a weak KD​ , you must prove it is not a false negative caused by chip immobilization.

  • Action: Fluorescently label the target kinase using a RED-NHS dye. Mix 10 nM of the labeled kinase with the fragment titration series (in free solution). Load into MST capillaries and measure thermophoresis. A matching KD​ between GCI and MST validates the physiological accuracy of the binding event.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, a heterocyclic compound within the pyrrolopyrimidine class. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste containing 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, a thorough risk assessment is essential. Based on analogous compounds, it should be treated as a potentially hazardous substance.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield must be worn at all times to protect against potential splashes.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected before use and disposed of as solid hazardous waste after handling the compound.[3]

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.[4]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles/face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant nitrile or neoprenePrevents skin contact with the potentially irritating or harmful compound.
Body Protection Flame-resistant laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Protection Use within a chemical fume hoodMinimizes the risk of inhaling potentially harmful dust or aerosolized particles.

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing unintended chemical reactions and ensuring compliant disposal.[4]

Step-by-Step Waste Collection:

  • Designate Waste Containers: Before starting your experiment, prepare separate, clearly labeled hazardous waste containers for solid and liquid waste.

  • Container Compatibility: Ensure that the waste containers are made of a material compatible with the waste being collected. For many organic compounds and solvents, high-density polyethylene (HDPE) or glass containers are appropriate.[6]

  • Solid Waste Collection:

    • Place all materials contaminated with 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol, such as used gloves, weighing papers, and contaminated absorbent materials, into the designated solid hazardous waste container.[4]

  • Liquid Waste Collection:

    • Collect all unused or spent solutions containing the target compound in a designated liquid hazardous waste container.[4]

    • Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizers.[7]

  • Empty Container Disposal:

    • Triple rinse any "empty" containers that held the pure compound or its solutions with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as liquid hazardous waste.[4] This prevents the disposal of residual chemicals in the regular trash.

Chemical Waste Labeling and Storage

Accurate and compliant labeling of hazardous waste is a legal requirement mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][8][9]

Labeling Requirements:

  • The words "HAZARDOUS WASTE " must be clearly visible.[8][9]

  • The full chemical name, "2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol ," must be written out. Do not use abbreviations or chemical formulas.[9]

  • List all constituents of the waste, including solvents, with their approximate percentages.

  • An accumulation start date should be marked on the label when the first drop of waste is added.[10]

Storage Guidelines:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]

  • Keep waste containers securely closed at all times, except when adding waste.[9]

  • Ensure secondary containment is in place to capture any potential leaks.

  • Store containers in a well-ventilated area, away from heat sources or direct sunlight.[7]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_gen Waste Generation & Collection cluster_manage Container Management cluster_dispose Final Disposal A Assess Hazards & Don Appropriate PPE B Generate Waste (Solid or Liquid) C Select Compatible Waste Container B->C D Segregate Solid Waste (Gloves, Paper, etc.) C->D E Segregate Liquid Waste (Solutions, Rinsate) C->E F Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Constituents & % D->F E->F G Keep Container Closed in Satellite Accumulation Area F->G H Container Full or Project Complete G->H I Arrange Pickup with Licensed Environmental Waste Management Company H->I J Document Waste for Regulatory Compliance I->J

Caption: Decision workflow for the safe disposal of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol.

Spill Management Procedures

In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated by keeping the chemical fume hood running.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[4]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[4]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with established protocols.

Final Disposal

The final disposal of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol waste must be conducted by a licensed and reputable environmental waste management company.[4] It is illegal and unsafe to dispose of this chemical waste down the drain or in the regular trash.

Key Steps for Final Disposal:

  • Professional Disposal: Engage with your institution's EHS department to arrange for the collection of your properly labeled and sealed hazardous waste containers.

  • Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies like the EPA.

By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted in a manner that is both scientifically sound and environmentally responsible.

References

  • Isopropyl Alcohol - SAFETY DATA SHEET. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... PMC. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates.
  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. (PDF) [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • SAFETY DATA SHEET Isopropyl Alcohol 99%. Phoenix Products Co. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

  • New derivatives of pyrrolo[3,4-d]pyridazinone and their anticancer effects. PubMed. [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • OSHA and Biohazard Waste Disposal Guidelines. Daniels Health. [Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Disposal Guidelines Department of Natural Sciences. University of North Texas at Dallas. [Link]

Sources

Personal protective equipment for handling 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of novel active pharmaceutical ingredient (API) building blocks. Handling 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol requires bridging the gap between theoretical chemistry and rigorous laboratory safety.

This compound features a pyrrolopyrimidine core—a privileged scaffold widely utilized in the design of potent kinase inhibitors (such as JAK or EGFR inhibitors). Because of its inherent biological activity, it must be handled with strict adherence to safety protocols to prevent inadvertent physiological exposure and ensure experimental integrity.

Hazard Profile & Mechanistic Causality

Understanding why we implement specific safety measures is the foundation of a self-validating safety culture. Do not simply follow rules; understand the chemical physics driving them.

  • Biological Causality: The pyrrolopyrimidine core structurally mimics the purine rings of ATP, allowing it to bind competitively to kinase domains. Inadvertent exposure (via inhalation of airborne dust or transdermal absorption) can lead to unintended off-target kinase inhibition in the handler.

  • Toxicological Profile: According to the [1], pyrrolopyrimidine derivatives generally exhibit acute oral toxicity (H302), skin corrosion/irritation (H315), and serious eye damage/irritation (H319).

  • Physical State Hazards: This compound is typically supplied as a lyophilized powder or crystalline solid. The primary operational risk is the aerosolization of fine particulates during weighing, transfer, and solubilization.

Personal Protective Equipment (PPE) Matrix

To mitigate exposure risks, we employ a task-specific PPE system aligned with the [2]. This matrix ensures that the barrier protection matches the physical state and energy of the chemical at each workflow stage.

Operational TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) Safety gogglesDouble Nitrile gloves (min 5 mil)Flame-resistant lab coatN95 or PAPR (if outside hood)
Solubilization Safety gogglesSingle Nitrile glovesLab coatNone (if in fume hood)
In Vitro Assays Safety glassesSingle Nitrile glovesLab coatNone
Waste Disposal Safety goggles & Face shieldHeavy-duty Nitrile/NeopreneLab coat & Chemical apronNone (if in fume hood)

Table 1: Task-Specific PPE Matrix for Pyrrolopyrimidine Derivatives.

Operational Workflow & Engineering Controls

It is not enough to simply wear PPE; the laboratory environment must dictate the flow of the chemical. As outlined in [3], engineering controls serve as the primary line of defense.

Workflow N1 1. Storage & Retrieval (Desiccator, 2-8°C) N2 2. Weighing Solid (Enclosed Balance/Hood) N1->N2 Transport in secondary container N3 3. Solubilization (DMSO/Buffer in Hood) N2->N3 Cap vial before moving N4 4. In Vitro Assay (Benchtop/Incubator) N3->N4 Sealed microplates/vials N5 5. Waste Segregation & Disposal N4->N5 Liquid/Solid segregation

Workflow for handling novel pyrrolopyrimidine derivatives safely.

Step-by-Step Methodology: Weighing and Solubilization This protocol is designed to be self-validating; if a step cannot be completed as described, the workflow must be halted to reassess engineering controls.

  • Preparation & Calibration: Ensure the chemical fume hood or powder weighing isolator has a verified face velocity of 80-100 feet per minute (fpm). Calibrate the analytical balance inside the enclosure.

  • Static Mitigation (Critical Step): Use an anti-static bar or zero-stat gun on the micro-spatula and weigh boat. Causality: Pyrrolopyrimidine powders are highly prone to static cling, which drastically increases the risk of aerosolization and inaccurate dosing.

  • Transfer & Weighing: Tare the destination vial. Carefully transfer the 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol using the anti-static micro-spatula.

  • Containment: Cap the destination vial securely before removing it from the weighing enclosure. Never transport unsealed API powders across the laboratory.

  • Solubilization: Return the capped vial to the fume hood. Inject the required solvent (e.g., anhydrous DMSO) directly into the vial through a septum, or open the vial only deep within the hood's capture zone. Vortex until complete dissolution is visually confirmed.

Spill Management & Disposal Plan

In the event of a spill or when the experiment concludes, strict disposal protocols must be followed to prevent environmental contamination and protect downstream facility workers [3].

Solid Spill Response Protocol:

  • Do not sweep. Sweeping mechanically aerosolizes the active pharmaceutical ingredient, creating an immediate inhalation hazard.

  • Dampen a laboratory spill pad with a suitable solvent mixture (e.g., water/ethanol) to trap the powder.

  • Wipe the area inward from the edges to prevent spreading the compound across the benchtop.

  • Isolate the contaminated pads in a sealable hazardous waste bag immediately.

Chemical Disposal Plan:

  • Segregation: Do not mix pyrrolopyrimidine waste with strong acids or oxidizers. Collect liquid waste in a designated "Halogenated/Non-Halogenated Organic Waste" container, depending on the assay solvent used.

  • Labeling: Clearly label the container as "Toxic Organic Waste - Contains Pyrrolopyrimidine Derivatives."

  • Destruction: Dispose of the segregated waste via high-temperature incineration through a certified hazardous waste contractor, compliant with institutional and EPA guidelines.

References

  • Pyrrolopyrimidine - PubChem. National Center for Biotechnology Information (NCBI). [Link]

  • Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration (OSHA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US).[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.